H-Thr(tBu)-OH
Descripción
The exact mass of the compound O-tert-Butyl-L-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426240 | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-13-6 | |
| Record name | O-(1,1-Dimethylethyl)-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of H-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-Thr(tBu)-OH, or N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-threonine, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. Its strategic application is fundamental to the successful synthesis of complex peptides, ensuring high fidelity and yield. This technical guide provides an in-depth exploration of the function of this compound, detailing its role, experimental protocols, and considerations for its effective use in peptide synthesis.
Core Function: Side-Chain Protection in Fmoc/tBu Solid-Phase Peptide Synthesis
The primary function of this compound is to serve as a protected building block for the incorporation of threonine residues into a growing peptide chain. The threonine side chain contains a hydroxyl (-OH) group, which is reactive and can undergo undesired acylation during the peptide coupling steps. The tert-butyl (tBu) ether protecting group on the hydroxyl moiety of this compound effectively masks this reactivity, preventing the formation of branched or modified peptides.[1]
The use of the tBu protecting group is a key element of the Fmoc/tBu orthogonal synthesis strategy. In this approach, the temporary N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions (typically with piperidine), while the "permanent" tBu side-chain protecting group is stable to these conditions. The tBu group is subsequently removed during the final cleavage of the peptide from the solid support under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This orthogonality is crucial for the stepwise and controlled assembly of the peptide chain.
Quantitative Data: Coupling Efficiency of Protected Threonine
The efficiency of coupling this compound, often in its Fmoc-protected form (Fmoc-Thr(tBu)-OH), can be influenced by the choice of coupling reagent. Steric hindrance from the tBu group can sometimes present a challenge. Below is a comparative summary of commonly used coupling reagents and their general performance in coupling sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | General Coupling Yield (%) | Notes |
| HBTU/TBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess. |
| HATU | Aminium/Uronium Salt | 15 - 45 | > 99 | Very high reactivity, often used for difficult couplings. More expensive. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 97 - 99 | Cost-effective, low risk of racemization. Slower reaction rates. |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | High reactivity, safer byproducts compared to benzotriazole-based reagents. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis. |
Note: The coupling yields presented are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed Methodology for Incorporation of Fmoc-Thr(tBu)-OH in Manual SPPS
This protocol outlines the manual incorporation of a single Fmoc-Thr(tBu)-OH residue into a peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling:
-
Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF (~2 mL).
-
Add DIEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
-
Detailed Methodology for Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Preparation of Cleavage Cocktail:
-
In a well-ventilated fume hood, prepare the cleavage cocktail. A common mixture for peptides containing Thr(tBu) is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[4] For peptides with other sensitive residues, the scavenger composition may need to be adjusted. For instance, a cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient for peptides without highly sensitive residues.[5]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
References
A Technical Guide to H-Thr(tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of O-tert-Butyl-L-threonine (H-Thr(tBu)-OH), a critical building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Core Chemical Properties and Structure
This compound, a derivative of the amino acid L-threonine, features a tert-butyl protecting group on its side-chain hydroxyl functionality. This protection prevents unwanted side reactions during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).
Structural Information
The chemical structure of this compound is depicted below, along with its standard identifiers.
Chemical Structure:
-
IUPAC Name: (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid
-
Common Names: O-tert-Butyl-L-threonine, this compound
Structural Identifiers:
-
SMILES: C--INVALID-LINK--O)N)OC(C)(C)C
-
InChI: InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Units | Notes |
| CAS Number | 4378-13-6 | - | [1] |
| Molecular Formula | C₈H₁₇NO₃ | - | [1] |
| Molecular Weight | 175.23 | g/mol | [1] |
| Appearance | White to off-white solid/powder | - | |
| Melting Point | 244 - 247 | °C | |
| Boiling Point | 275 | °C | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform. Reduced solubility in water. | - | |
| pKa | Data not readily available | - | The pKa values for the carboxylic acid and amine groups are not widely reported in standard chemical databases. |
Role in Peptide Synthesis
The tert-butyl ether linkage on the threonine side chain is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid). This orthogonality makes this compound, and more commonly its Nα-protected form Fmoc-Thr(tBu)-OH, an essential reagent in Fmoc-based SPPS.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle of solid-phase peptide synthesis employing Fmoc-amino acids, including Fmoc-Thr(tBu)-OH.
Experimental Protocols
The following sections provide a detailed methodology for the key steps in solid-phase peptide synthesis involving Fmoc-Thr(tBu)-OH.
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-Thr(tBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase peptide synthesis vessel
-
Shaker
Fmoc Deprotection Protocol
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate the mixture for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Coupling Protocol for Fmoc-Thr(tBu)-OH
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Thr(tBu)-OH and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute) to remove excess reagents and by-products.
Cleavage and Side-Chain Deprotection
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Logical Relationship of Protecting Groups in Fmoc-SPPS
The success of Fmoc-based solid-phase peptide synthesis relies on the orthogonal protecting group strategy, where the Nα-Fmoc group and the side-chain protecting groups (like the tert-butyl group on threonine) can be removed under different chemical conditions.
This guide provides a foundational understanding of this compound for its application in peptide synthesis. For specific applications, optimization of the described protocols may be necessary. Always refer to relevant safety data sheets before handling any chemical reagents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Amino Acid Synthesis
The synthesis of peptides and complex organic molecules relies heavily on the strategic use of protecting groups to temporarily mask reactive functional groups. Among these, the tert-butyl (tBu) group and its derivatives, such as the tert-butyloxycarbonyl (Boc) group, are cornerstones of modern synthetic chemistry, particularly in the assembly of amino acid chains.[1] This guide provides a comprehensive examination of the tert-butyl protecting group's chemistry, its application in major peptide synthesis strategies, and the critical parameters for its successful implementation.
The Chemistry of the tert-Butyl Protecting Group
The tert-butyl group is primarily used to protect carboxylic acids (as tert-butyl esters), hydroxyl groups (as tert-butyl ethers), thiol groups (as tert-butyl thioethers), and, most notably, the α-amino group of amino acids in the form of the Boc group.[2][3] Its utility stems from a unique combination of stability and controlled lability.
Key Characteristics:
-
Stability: The tBu and Boc groups are stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[1][4] This stability allows for selective manipulation of other functional groups in the molecule.
-
Acid Lability: The defining feature of the tert-butyl group is its susceptibility to removal (cleavage) under acidic conditions.[1][2] This is due to the mechanism of cleavage, which proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation).[1][5]
Protection Mechanisms:
-
Nα-Boc Protection: The α-amino group of an amino acid is typically protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][6][7]
-
Side-Chain Protection: The carboxylic acid side chains of aspartic acid and glutamic acid are protected as tert-butyl esters[8]. The hydroxyl groups of serine, threonine, and tyrosine are protected as tert-butyl ethers[2][8]. The thiol group of cysteine is often protected as a tert-butyl thioether[8]. These protections are typically introduced using isobutylene or related reagents under acidic catalysis.
Deprotection Mechanism: Cleavage is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[1][9] The acid protonates the oxygen of the carbamate or ester, leading to the elimination of carbon dioxide and the formation of the stable tert-butyl cation, which is then typically scavenged.[1][5]
Role in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyl group is integral to the two dominant strategies for SPPS: Boc/Bzl and Fmoc/tBu chemistry.
-
Boc/Bzl Strategy: In this classical approach, the tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the Nα-terminus.[5][] It is removed at each cycle of amino acid addition using a moderate acid like TFA. The side-chain protecting groups are typically benzyl-based (Bzl) and are removed only at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[5][11]
-
Fmoc/tBu Strategy: This is the more modern and widely used orthogonal strategy.[3][5] Here, the roles are reversed. The Nα-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The tert-butyl group and its derivatives serve as the semi-permanent protecting groups for the amino acid side chains.[5][8] These tBu-based groups are stable to the basic conditions (e.g., piperidine) used for Fmoc removal at each cycle but are cleaved simultaneously with the peptide from the resin at the final step using a strong acid cocktail, typically based on TFA.[3][8]
The diagram below illustrates the orthogonal nature of the Fmoc/tBu strategy.
The Challenge of the tert-Butyl Cation: Side Reactions and Scavengers
The primary drawback of using tert-butyl protecting groups is the generation of the reactive tert-butyl cation during acid-mediated cleavage.[5] This cation is a potent electrophile that can irreversibly modify certain amino acid residues, leading to undesired side products.
Susceptible Residues:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation by the tBu cation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[12]
-
Cysteine (Cys): The free thiol can be S-tert-butylated.[13]
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated, though this is less common than with Trp.
To prevent these side reactions, "scavengers" are included in the cleavage cocktail.[14] These are nucleophilic species designed to trap the tert-butyl cation more efficiently than the peptide's side chains.[4][14]
The workflow below illustrates the competing pathways during deprotection.
Data Presentation: Cleavage and Scavenging
The choice of cleavage cocktail is critical for maximizing peptide purity and yield. The composition depends on the specific amino acids present in the sequence.
Table 1: Common TFA Cleavage Cocktails for Fmoc/tBu SPPS
| Cocktail Component | Purpose | Typical Concentration (%) | Target Residues / Conditions |
| TFA | Cleavage Reagent | 80 - 95 | Main acid for removing tBu groups and cleaving from resin. |
| Triisopropylsilane (TIS) | Cation Scavenger | 1 - 5 | Reduces trityl (Trt) and other protecting groups; scavenges cations. |
| Water (H₂O) | Cation Scavenger | 2 - 5 | Hydrolyzes tBu cations, helps prevent Trp alkylation. |
| 1,2-Ethanedithiol (EDT) | Cation Scavenger | 1 - 3 | Highly effective scavenger, particularly for preventing Trp butylation.[14] |
| Thioanisole | Scavenger / Soft Acid | 2 - 5 | Assists in deprotection of Arginine (Pmc, Pbf) side chains.[14] |
| Dithiothreitol (DTT) | Reducing Agent | 1 - 2 | Reduces methionine sulfoxide, scavenges cations.[13] |
Table 2: Quantitative Analysis of Cysteine S-tert-Butylation Side Reaction [13]
| Cleavage Condition | Duration | Temperature | S-tBu Formation (%) | Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 25 °C | High | Standard condition, significant side reaction. |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 min | 25 °C | 11.1% | Shorter duration reduces side reaction. |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 min | 40 °C | Increased | Higher temperature favors the side reaction. |
| Two-step Cleavage* | 30 min + 150 min | 25 °C | Optimized (Low) | Initial mild cleavage followed by higher TFA concentration shows best results. |
*Two-step condition: Initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, followed by addition of TFA to 80% for 150 min.[13]
Experimental Protocols
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes the general procedure for protecting the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: Amino acid, Dioxane, Water, Sodium Hydroxide (1N), Di-tert-butyl dicarbonate (Boc₂O), Ethyl Acetate, Saturated Sodium Bicarbonate, Saturated Sodium Chloride, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 1.1 equivalents of Boc₂O dropwise while maintaining the pH between 9.0 and 10.0 by the concurrent addition of 1N NaOH.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a cold solution of 1N HCl or citric acid.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
-
Protocol 2: Final Cleavage and Deprotection in Fmoc/tBu SPPS (General)
This protocol outlines the cleavage of a peptide from the resin and the simultaneous removal of tert-butyl based side-chain protecting groups.
-
Materials: Peptide-resin, Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v), Cold Diethyl Ether.
-
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin. Ensure the resin is fully wetted.
-
Stir or gently agitate the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to a small volume using a stream of nitrogen or rotary evaporation (use caution).
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether with gentle vortexing.
-
A white precipitate (the peptide) should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.
-
The experimental workflow for cleavage and precipitation is visualized below.
Conclusion
The tert-butyl protecting group is an indispensable tool in amino acid and peptide synthesis due to its unique chemical properties. Its robustness under a variety of conditions, coupled with its clean, acid-labile removal, makes it central to both classical Boc and modern orthogonal Fmoc synthesis strategies. While the formation of the tert-butyl cation during deprotection presents a significant challenge, a thorough understanding of the underlying chemistry and the rational use of scavenger cocktails can effectively mitigate side reactions. For researchers and drug development professionals, mastering the application of tert-butyl protecting groups is essential for the efficient and high-fidelity synthesis of complex peptides and organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to the Solubility of H-Thr(tBu)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O-tert-butyl-L-threonine (H-Thr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, improving yield, and ensuring the purity of synthetic peptides. This document consolidates available solubility data, outlines experimental protocols for solubility determination, and contextualizes the importance of this compound in relevant biological pathways and synthetic workflows.
Introduction to this compound
This compound is a derivative of the essential amino acid L-threonine where the side-chain hydroxyl group is protected by a tert-butyl group. This protection prevents unwanted side reactions during peptide synthesis. The tert-butyl group imparts a significant degree of lipophilicity to the molecule, enhancing its solubility in a range of organic solvents compared to its unprotected counterpart. This characteristic is crucial for its application in SPPS, which is predominantly carried out in non-aqueous media.
Solubility of this compound in Organic Solvents
Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers indicate its solubility profile. The following tables summarize the available information.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Readily soluble; typically exceeding 10 mg/mL. |
| Dimethylformamide (DMF) | Readily soluble; typically exceeding 10 mg/mL. |
| Dichloromethane (DCM) | Soluble. |
| Methanol | Soluble. |
| Chloroform | Soluble. |
| Ethyl Acetate | Soluble. |
| Acetone | Soluble. |
| Water | Significantly reduced compared to unprotected threonine. |
Table 2: Reported Quantitative Solubility Data for Similar Compounds
It is important to note that while specific data for this compound is scarce, data for analogous compounds can provide useful insights. For example, H-allo-Thr(tBu)-OH, a stereoisomer, has reported solubility values that may serve as a rough guide.
| Compound | Solvent | Solubility |
| H-allo-Thr(tBu)-OH | Water | 100 mg/mL (570.68 mM) |
| H-allo-Thr(tBu)-OH | DMSO | 4.55 mg/mL (25.97 mM) |
Note: The high solubility reported in water for the allo-isomer might be under specific conditions (e.g., with sonication) and may not directly translate to the L-threonine derivative.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are transferred.
-
-
Quantification of Dissolved Solute:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting peak area against concentration.
-
Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry (if the compound has a chromophore):
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare standard solutions and generate a Beer-Lambert Law calibration curve of absorbance versus concentration.
-
Dilute the supernatant and measure its absorbance at λmax.
-
Calculate the concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
-
Visualization of Relevant Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a fundamental component in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The following diagram illustrates the key steps in adding an amino acid to a growing peptide chain on a solid support.
Signaling Pathway in Drug Development
Threonine residues are key targets for phosphorylation by serine/threonine kinases, which are crucial components of many signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a well-studied example where threonine phosphorylation plays a critical role. Inhibitors of this pathway are a major focus of drug development.
Conclusion
While precise quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its qualitative solubility in common organic solvents used in peptide synthesis is well-established. The tert-butyl protecting group confers favorable solubility characteristics in solvents such as DMF and DMSO, facilitating its effective use in SPPS. The provided experimental protocol offers a reliable method for researchers to determine specific solubility values under their own laboratory conditions. A thorough understanding of both the solubility and the biological context of threonine-containing peptides is essential for the successful design and synthesis of novel therapeutics.
A Comprehensive Guide to Protecting Group Chemistry for Threonine in Drug Development and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Threonine, a crucial amino acid with a secondary hydroxyl group, presents unique challenges and opportunities in peptide synthesis and the development of complex pharmaceuticals. The strategic use of protecting groups for its amine, carboxylic acid, and hydroxyl functionalities is paramount to achieving high yields, preventing side reactions, and ensuring the desired final product. This in-depth technical guide provides a core understanding of protecting group strategies for threonine, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.
Core Concepts in Threonine Protection
The trifunctional nature of threonine necessitates a robust and orthogonal protecting group strategy, particularly in solid-phase peptide synthesis (SPPS).[1] Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for precise control over the synthetic route.[2] The choice of protecting groups is largely dictated by the overall synthetic strategy, most commonly the Boc/Bzl or the milder Fmoc/tBu approach.[3][4]
Amine Protection
The α-amino group of threonine is typically protected with one of two mainstays in peptide chemistry:
-
tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[3][5] The Boc group is a hallmark of the Boc/Bzl strategy in SPPS.[4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the cornerstone of the more contemporary Fmoc/tBu strategy.[6] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[3][7]
Carboxylic Acid Protection
The carboxyl group of threonine is often protected as an ester to prevent its participation in undesired amide bond formation. Common ester protecting groups include:
-
Methyl and Ethyl Esters: These simple esters are generally stable but require relatively harsh saponification conditions for removal, which can be incompatible with sensitive peptides.
-
Benzyl (Bzl) Ester: A widely used protecting group, particularly in the Boc/Bzl strategy, as it can be cleaved by hydrogenolysis (H₂/Pd) or strong acids like HF.[8][9]
-
tert-Butyl (tBu) Ester: This ester is cleaved under the same acidic conditions as the Boc group (TFA), making it a suitable choice for the Fmoc/tBu strategy.[10]
Hydroxyl Group Protection
The secondary hydroxyl group in threonine's side chain is prone to side reactions, such as O-acylation, during peptide coupling.[11] Therefore, its protection is often essential for synthesizing longer or more complex peptides.[10] Key protecting groups for the threonine hydroxyl group include:
-
Benzyl (Bzl) ether: Used in Boc chemistry, it is removed by strong acid (HF) or hydrogenolysis.[10]
-
tert-Butyl (tBu) ether: The most common choice in Fmoc-based SPPS, as it is cleaved by the final TFA "cocktail" used to release the peptide from the resin.[10][12]
-
Trityl (Trt) ethers: These bulky ethers offer acid lability and can be selectively removed under milder acidic conditions than tBu ethers, which is beneficial for the synthesis of protected peptide fragments.[10]
-
Silyl ethers (TBDMS, TBDPS): These are robust protecting groups that are stable to a wide range of conditions but can be selectively removed with fluoride reagents like tetrabutylammonium fluoride (TBAF).[13][14] Their steric bulk can also influence the stereochemistry of adjacent reactions.[13]
-
Propargyloxycarbonyl (Poc): This group is stable to both acidic and basic conditions commonly employed in peptide synthesis and can be selectively removed under neutral conditions using tetrathiomolybdate, offering an additional layer of orthogonality.[15]
-
Tetrahydropyranyl (Thp): A useful protecting group for the hydroxyl side-chain of threonine, it is stable to most non-acidic reagents and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy.[16][17]
Quantitative Data on Protecting Groups for Threonine
The following tables summarize key quantitative data for commonly used protecting groups for threonine, providing a basis for comparison and selection.
Table 1: Amine Protecting Groups for Threonine
| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90 | 50% TFA in DCM |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90 | 20% Piperidine in DMF |
Table 2: Carboxylic Acid Protecting Groups for Threonine
| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions |
| Benzyl (Bzl) Ester | Benzyl alcohol, p-TsOH | >85 | H₂/Pd or HF |
| tert-Butyl (tBu) Ester | Isobutylene, H₂SO₄ | >90 | TFA |
Table 3: Hydroxyl Protecting Groups for Threonine
| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions |
| Benzyl (Bzl) ether | Benzyl bromide, NaH | >80 | H₂/Pd or HF |
| tert-Butyl (tBu) ether | Isobutylene, H₂SO₄ | >90 | TFA |
| Trityl (Trt) ether | Trityl chloride, Pyridine | >85 | Mild acid (e.g., 1% TFA in DCM) |
| TBDMS ether | TBDMS-Cl, Imidazole | >90 | TBAF in THF |
| Poc | Propargyl chloroformate | >85 | Benzyltriethylammonium tetrathiomolybdate |
| Thp | 3,4-Dihydro-2H-pyran, p-TsOH | >90 | Mild acid (e.g., dilute HCl) |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Boc Protection of Threonine (Amine Group)[13][18]
-
Dissolution: Dissolve L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.5 eq).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over sodium sulfate and concentrate to yield the Boc-protected threonine.
Protocol 2: Fmoc Protection of Threonine (Amine Group)[7]
-
Dissolution: Dissolve D-Threonine (42.0 mmol) and Fmoc-succinamide (44.1 mmol) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃ (100 mL).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Dilution and pH Adjustment: Dilute the reaction with water (50 mL) and adjust the pH of the mixture to 9 with saturated aqueous NaHCO₃.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Acidification: Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Protocol 3: TBDMS Protection of Threonine Hydroxyl Group[13]
-
Dissolution: Dissolve N-protected threonine (1.0 eq) in dry DMF.
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.
-
Reaction: Stir the reaction at room temperature for 12-16 hours.
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis[6]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Initial Piperidine Treatment: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Mix for 3 minutes.
-
Main Piperidine Treatment: Drain the solution and add a fresh portion of 20% piperidine in DMF. Mix for 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Visualizing Workflows in Threonine Protection
Graphical representations of experimental workflows and logical relationships can clarify complex synthetic strategies. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Protective groups commonly used in the synthesis of amino acids from peptides - www.pharmasources.com [pharmasources.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to H-Thr(tBu)-OH: Discovery and Initial Applications
This technical guide provides a comprehensive overview of the discovery, synthesis, and initial applications of O-tert-Butyl-L-threonine (this compound), a critical protected amino acid in peptide chemistry.
Introduction: The Need for Side-Chain Protection
The chemical synthesis of peptides, pioneered by Emil Fischer in the early 20th century, is a stepwise process involving the formation of amide (peptide) bonds between amino acids.[1] To ensure the correct sequence and prevent unwanted side reactions, it is essential to temporarily block reactive functional groups on the amino acid backbone (the α-amino group) and on the side chains.[2][3]
In the mid-20th century, the development of robust protecting group strategies revolutionized peptide synthesis. The two primary strategies that emerged were the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods.[2][4] The Fmoc/tBu strategy, introduced in the late 1970s, offered the advantage of using a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (like tert-butyl), providing a milder and orthogonal approach compared to the Boc/Bzl strategy which relies on graded acid lability.[5][6]
For trifunctional amino acids like threonine, which contains a hydroxyl (-OH) group in its side chain, protection is crucial to prevent O-acylation during peptide coupling steps.[3] The tert-butyl (tBu) ether was identified as an ideal protecting group for this purpose due to its stability to the basic conditions used for Fmoc removal and its clean cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[3][7]
Discovery and Pioneering Work in the 1960s
The introduction of the tert-butyl group for the protection of hydroxyl functions in amino acids dates back to the early 1960s. The foundational work was carried out by researchers exploring acid-labile protecting groups for use in solution-phase peptide synthesis.
Key contributions to the development and synthesis of O-tert-butyl protected hydroxy-amino acids, including threonine, were made by H. C. Beyerman and J. S. Bontekoe around 1962.[8][9] They established the t-butoxy group as a novel and effective hydroxyl-protecting group for peptide synthesis. Their work demonstrated that the acid-catalyzed addition of isobutene could form stable tert-butyl ethers on the side chains of amino acids like serine and threonine.
This development was crucial as it provided a protecting group that was stable to the conditions of peptide coupling and could be removed under acidic conditions without affecting the peptide backbone.
Synthesis of this compound
The synthesis of this compound generally involves the acid-catalyzed reaction of L-threonine with a source of tert-butyl cations, such as isobutene or tert-butyl acetate. Over the years, various methods have been developed to optimize yield and purity.
Quantitative Data on Synthesis Methods
Several methods for the synthesis of O-tert-butyl-L-threonine and its esters have been reported, with varying efficiencies. The choice of catalyst and butylation reagent significantly impacts the outcome.
| Method | Starting Materials | Catalyst | Reported Yield | Purity | Reference |
| One-Step Isobutene Reaction | L-Threonine, Isobutene | Concentrated Sulfuric Acid | 43.22% | N/A | [5] |
| Methyl tert-Butyl Ether Reaction | L-Threonine, Methyl tert-Butyl Ether | Concentrated Sulfuric Acid | 35% | N/A | [5] |
| Optimized Stepwise Reaction | L-Threonine, tert-Butyl Methyl Ether | ZSM-5 Supported Silicotungstic Acid | >80% | >99% | [5] |
Experimental Protocols
Below are representative modern protocols for the synthesis of O-tert-butyl-L-threonine derivatives.
Protocol 1: One-Step Synthesis of O-tert-Butyl-L-threonine tert-Butyl Ester
This protocol is based on the direct reaction of L-threonine with isobutene.[2]
Materials:
-
L-Threonine
-
1,4-Dioxane
-
Concentrated Sulfuric Acid (catalyst)
-
Isobutene gas
Procedure:
-
In a pressure-resistant reaction vessel, dissolve L-threonine in 1,4-dioxane.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cool the mixture and introduce isobutene gas under pressure.
-
Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours, monitoring the pressure.
-
After the reaction is complete, carefully vent the excess isobutene.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography or distillation.
Protocol 2: Stepwise Synthesis of Fmoc-Thr(tBu)-OH
This multi-step protocol involves the initial protection of the carboxyl and amino groups, followed by tert-butylation, and finally, Fmoc protection.[10]
Step A: Synthesis of Z-Thr-OMe
-
L-threonine is first converted to its methyl ester hydrochloride using thionyl chloride in methanol.
-
The resulting L-threonine methyl ester hydrochloride is reacted with benzyl chloroformate (Z-Cl) under basic conditions (e.g., sodium hydroxide) to yield Z-Thr-OMe (N-benzyloxycarbonyl-L-threonine methyl ester).
Step B: Synthesis of Z-Thr(tBu)-OMe
-
Dissolve Z-Thr-OMe in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Introduce isobutene gas and allow the reaction to proceed until completion to yield Z-Thr(tBu)-OMe.
Step C: Synthesis of this compound
-
The methyl ester of Z-Thr(tBu)-OMe is saponified using a base (e.g., NaOH) in an acetone/water mixture to yield Z-Thr(tBu)-OH.
-
The benzyloxycarbonyl (Z) group is removed by hydrogenation (e.g., using H₂ gas and a Palladium catalyst) in methanol to yield the final product, this compound.
Step D: Synthesis of Fmoc-Thr(tBu)-OH
-
This compound is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base to yield Fmoc-Thr(tBu)-OH.
Initial Applications: Solution-Phase Synthesis of Glucagon Fragments
One of the earliest and most significant applications of O-tert-butyl-threonine was in the solution-phase synthesis of peptide hormones. The research group of Wünsch and others successfully applied this new protecting group strategy to synthesize fragments of glucagon, a 29-amino acid pancreatic hormone.
Specifically, this compound was used in the synthesis of the C-terminal tetrapeptide sequence of glucagon: L-leucyl-L-methionyl-L-asparaginyl-O-t-butyl-L-threonine t-butyl ester.[11] This work demonstrated the practical utility of the tert-butyl group in a complex synthesis. It proved to be stable throughout the multiple coupling and deprotection steps required in solution-phase synthesis and could be cleanly removed at the final stage. This application was a critical proof-of-concept that paved the way for its broader adoption in peptide chemistry.
Modern Role in Solid-Phase Peptide Synthesis (SPPS)
While discovered in the context of solution-phase synthesis, this compound (typically in its Fmoc-protected form, Fmoc-Thr(tBu)-OH) became an indispensable reagent with the rise of Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy.
In SPPS, the peptide is assembled step-by-step on an insoluble resin support. The use of Fmoc-Thr(tBu)-OH fits perfectly into this workflow:
-
Coupling: The Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain on the resin. The tBu group on the threonine side chain prevents any unwanted side reactions.
-
Fmoc Deprotection: The temporary Fmoc group is removed with a mild base (typically piperidine in DMF), exposing a new N-terminal amine for the next coupling cycle. The acid-stable tBu group remains intact.
-
Final Cleavage: After the entire peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). This final step simultaneously removes the tBu side-chain protecting group, yielding the native hydroxyl group on the threonine residue.
The robustness, stability, and clean deprotection of the tert-butyl ether have made this compound and its N-protected derivatives fundamental tools for the routine synthesis of peptides and proteins used in research, diagnostics, and therapeutics.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solid-phase synthesis of crystalline glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of H-Thr(tBu)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of O-tert-Butyl-L-threonine, commonly known as H-Thr(tBu)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), where the tert-butyl (tBu) group serves as a protecting group for the side-chain hydroxyl function of threonine. Understanding its physical properties is essential for its proper handling, storage, and application in synthetic workflows.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1][][3] The tert-butyl ether linkage on the side chain significantly increases its stability under basic conditions typical for Fmoc-based peptide synthesis, while remaining labile to strong acids for final deprotection.[4]
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [1][][3] |
| Molecular Formula | C₈H₁₇NO₃ | [1][5] |
| Molecular Weight | 175.23 g/mol | [1][5] |
| Melting Point | 244-247 °C | [1][] |
| 260 °C (decomposition) | [3] | |
| CAS Number | 4378-13-6 | [1][][3][4][5] |
Solubility Profile
The lipophilic tert-butyl group imparts a distinct solubility profile to this compound compared to its parent amino acid, L-Threonine. It exhibits reduced aqueous solubility but enhanced solubility in a range of organic solvents commonly used in peptide synthesis and organic chemistry.
| Solvent | Solubility | Notes | Source(s) |
| Water | 100 mg/mL (for allo-diastereomer) | Requires sonication for dissolution. | [6] |
| DMSO | 4.55 mg/mL (for allo-diastereomer) | Requires sonication. Hygroscopic DMSO can impact solubility. | [6] |
| Various Organic Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the powder under cold and dry conditions. Some suppliers also recommend storage under an inert nitrogen atmosphere to prevent potential degradation.[5]
| Condition | Duration | Temperature | Source(s) |
| Powder | 3 years | -20°C | [6] |
| 2 years | 4°C | [6] | |
| In Solvent | 6 months | -80°C | [6] |
| 1 month | -20°C | [6] |
Experimental Protocols
The characterization of this compound powder relies on several standard analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Melting Point Determination
The melting point is a critical indicator of purity. It is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely liquefied.
-
Sample Preparation: A small amount of the dry this compound powder is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.[7] The tube is tapped gently to ensure dense packing.[7]
-
Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is used.[7]
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
For an unknown sample, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[8]
-
The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[7]
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.[7][8]
-
The temperature at the first sign of melting (sintering, formation of a liquid droplet) and the temperature when the last solid crystal melts are recorded as the melting range.[7]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing precise data on thermal transitions like melting and decomposition.
-
Sample Preparation: Approximately 5-10 mg of the this compound powder is weighed accurately into a DSC pan, typically made of aluminum. The powder should be spread evenly to ensure good thermal contact.[9] The pan is then sealed with a lid.[10]
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty, sealed pan serves as the reference.
-
Measurement:
-
The sample and reference pans are placed in the DSC cell.
-
An inert purge gas (e.g., nitrogen) is applied to the cell.
-
A temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 300 °C).[11][12]
-
The instrument records the differential heat flow between the sample and the reference.
-
-
Data Analysis: The resulting thermogram is analyzed. An endothermic peak indicates melting, and the peak's onset temperature is often reported as the melting point, while the area under the peak corresponds to the enthalpy of fusion.[9]
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.
-
Sample Preparation: A small amount of this compound powder is mixed with dry potassium bromide (KBr) and ground to a fine, homogenous powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) setup, the powder is simply placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Measurement:
-
A background spectrum (of air or the empty ATR crystal) is collected.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. For this compound, characteristic peaks would include O-H stretching (from the carboxylic acid), N-H stretching (amine), C=O stretching (carbonyl), and C-O stretching (ether linkage of the tBu group).[13]
Protocol 4: Powder X-Ray Diffraction (PXRD)
PXRD is a non-destructive technique used to analyze the crystalline structure of a solid material. It provides information on the phase purity and crystallinity of the powder.
-
Sample Preparation: A sufficient amount of this compound powder (typically a few milligrams to ~200 mg) is placed onto a sample holder.[14] The surface of the powder is flattened, often with a glass slide, to be flush with the holder's surface, which is critical for accurate peak positioning.[14]
-
Instrumentation: A powder X-ray diffractometer equipped with a specific X-ray source (e.g., Cu Kα).
-
Measurement:
-
The sample holder is mounted in the diffractometer.
-
The sample is irradiated with X-rays over a range of 2θ angles.
-
The detector records the intensity of the diffracted X-rays at each angle.
-
-
Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus the 2θ angle. The positions and intensities of the diffraction peaks form a unique "fingerprint" for the crystalline solid, which can be used to identify the material and assess its crystalline purity.[14][15]
Visualizations
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a fine chemical powder such as this compound.
Caption: Logical workflow for the physical characterization of this compound powder.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is used in its Nα-Fmoc protected form, Fmoc-Thr(tBu)-OH, during SPPS. The diagram below shows a simplified cycle of its incorporation into a growing peptide chain.
Caption: Simplified cycle of incorporating Fmoc-Thr(tBu)-OH in peptide synthesis.
References
- 1. L-threonine, o-(1,1-dimethylethyl)- | CAS 4378-13-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. O-tert-Butyl-L-threonine 4378-13-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 4378-13-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 14. mcgill.ca [mcgill.ca]
- 15. researchgate.net [researchgate.net]
H-Thr(tBu)-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of H-Thr(tBu)-OH, a crucial amino acid derivative in synthetic chemistry.
Core Molecular Data
This compound, also known as O-tert-Butyl-L-threonine, is a protected form of the amino acid L-threonine. The tert-butyl (tBu) protecting group on the hydroxyl function of the side chain prevents unwanted reactions during chemical synthesis, particularly in the assembly of peptides.
| Property | Value | Source |
| Molecular Formula | C8H17NO3 | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][3][4] |
| CAS Number | 4378-13-6 | [2][3] |
| Appearance | White to off-white solid | [3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound itself is the unprotected amino acid, but its N-terminally protected form, most commonly Fmoc-Thr(tBu)-OH, is a fundamental building block in modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[5][6] This method is favored for its mild reaction conditions.
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The following diagram illustrates the iterative cycle of incorporating an amino acid like Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol: A Representative Example
While specific protocols vary based on the peptide sequence and scale, a general manual procedure for a single coupling cycle in Fmoc-SPPS is outlined below. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), within a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[7][8] This exposes a free amine group for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to completely remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) is pre-activated in a separate vessel. This is commonly achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF. This activated solution is then added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.
-
Washing: Following the coupling reaction, the resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, the peptide is cleaved from the resin support. This is typically accomplished using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA). This final step also removes the acid-labile side-chain protecting groups, including the tert-butyl group from the threonine residue. The crude peptide is then precipitated, purified (commonly by high-performance liquid chromatography - HPLC), and characterized.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
An In-Depth Technical Guide to the Utilization of H-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS). It is designed to serve as a technical resource for researchers and professionals involved in the chemical synthesis of peptides.
Core Principles of H-Thr(tBu)-OH in Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on a solid support.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on an orthogonal protection scheme where the N-terminal α-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group.[2][3][4]
This compound is the derivative of threonine utilized in this strategy. The hydroxyl group on the threonine side chain is protected as a tert-butyl ether. This protection is crucial to prevent undesirable side reactions at the hydroxyl group during the coupling and deprotection cycles of SPPS.[5] The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[2][6] This orthogonality is fundamental to the success of the Fmoc/tBu strategy.[7]
The general workflow of incorporating a Thr(tBu) residue into a growing peptide chain is depicted below.
References
- 1. kilobio.com [kilobio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of H-Thr(tBu)-OH in Advancing Proteomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of proteomics, the chemical synthesis of peptides is a cornerstone technology, enabling the exploration of protein function, signaling pathways, and the development of novel therapeutics. Among the repertoire of modified amino acids available for solid-phase peptide synthesis (SPPS), H-Thr(tBu)-OH, and more specifically its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, emerges as a critical building block. The tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl moiety provides essential stability and prevents unwanted side reactions during peptide elongation. This technical guide delves into the core principles of utilizing Fmoc-Thr(tBu)-OH in proteomics research, offering detailed experimental protocols, quantitative data on its performance, and insights into its application in the study of post-translational modifications and drug discovery.
Introduction: The Significance of Threonine and its Protection in Peptide Synthesis
Threonine, a polar amino acid with a secondary hydroxyl group, is a frequent site of post-translational modifications (PTMs), most notably phosphorylation. These modifications are pivotal in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Consequently, the ability to synthesize peptides containing threonine, and its phosphorylated counterpart, is indispensable for dissecting these biological mechanisms.
During solid-phase peptide synthesis (SPPS), the hydroxyl group of threonine is reactive and can lead to side reactions, such as O-acylation, during the coupling of subsequent amino acids. To circumvent this, a protecting group is employed. The tert-butyl (tBu) group is a widely used protecting group for the threonine side chain due to its stability under the basic conditions required for Fmoc group removal and its facile cleavage under strongly acidic conditions, typically with trifluoroacetic acid (TFA), at the final step of peptide synthesis. This orthogonality is a key feature of the Fmoc/tBu strategy in SPPS.
Core Application: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Thr(tBu)-OH
The incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain follows the standard Fmoc/tBu SPPS workflow. This process involves the sequential addition of N-α-Fmoc protected amino acids to a solid support (resin).
Quantitative Data on Coupling Efficiency
The efficiency of coupling Fmoc-Thr(tBu)-OH can be influenced by the choice of coupling reagent and the specific peptide sequence, particularly the preceding amino acid residue. Due to the steric hindrance from the β-carbon and the tBu protecting group, more potent activating reagents are often preferred. The following table summarizes representative coupling efficiencies for commonly used reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Efficiency (%) | Notes |
| HBTU/HOBt/DIEA | Aminium/Uronium Salt | 30-60 | 98 - 99.5 | Fast and efficient; widely used.[1] |
| HATU/HOAt/DIEA | Aminium/Uronium Salt | 20-45 | > 99.5 | Highly reactive, excellent for sterically hindered couplings with low racemization.[1] |
| DIC/HOBt | Carbodiimide | 60-120 | 95 - 98 | Cost-effective, with a lower risk of guanidinylation compared to uronium salts.[1] |
| PyBOP/DIEA | Phosphonium Salt | 30-60 | 98 - 99 | Efficient with no risk of guanidinylation.[1] |
Note: The presented efficiencies are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Detailed Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide containing a Thr(tBu) residue.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if the sequence contains Trp or Cys)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for Fmoc-Thr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 2-4 hours.
-
To monitor the completion of the coupling, perform a Kaiser test on a few beads. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp or Cys, add DTT (2.5% w/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Applications in Proteomics Research
The ability to synthesize peptides with precisely placed threonine residues is fundamental to several areas of proteomics research.
Study of Post-Translational Modifications: Phosphorylation
Synthetic peptides containing threonine are invaluable tools for studying protein phosphorylation. They can be used as:
-
Substrates in Kinase Assays: To characterize the activity and specificity of protein kinases.
-
Standards in Mass Spectrometry: To identify and quantify threonine phosphorylation sites in complex biological samples.
-
Probes for studying Phospho-Binding Domains: To investigate the interactions of phosphorylated proteins with other cellular components.
Experimental Workflow: In Vitro Kinase Assay
Elucidating Signaling Pathways: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. A key component of this pathway is the Extracellular signal-Regulated Kinase (ERK), which phosphorylates numerous substrates on serine and threonine residues. Synthetic peptides derived from known or putative ERK substrates are instrumental in dissecting this pathway.
Example: The MAPK/ERK Signaling Cascade
Peptide Libraries and Drug Discovery
This compound is a fundamental component in the synthesis of peptide libraries for high-throughput screening in drug discovery. These libraries, containing thousands to millions of unique peptide sequences, can be screened for their ability to bind to a specific target or inhibit an enzyme. Peptides identified from these screens can serve as lead compounds for the development of new therapeutics, including kinase inhibitors and modulators of protein-protein interactions.
Troubleshooting and Challenges
While the use of Fmoc-Thr(tBu)-OH in SPPS is well-established, challenges can arise, particularly with "difficult sequences" that are prone to aggregation.
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the Thr(tBu) residue or peptide aggregation. | Use a more potent coupling reagent (e.g., HATU). Increase coupling time and/or temperature (microwave synthesis). Double couple the amino acid. |
| Incomplete tBu Deprotection | Insufficient cleavage time or TFA concentration. | Increase cleavage time to 3-4 hours. Ensure a high concentration of TFA (95%) in the cleavage cocktail.[2][3] |
| Side Reactions during Cleavage | Re-attachment of the tBu cation to nucleophilic residues (e.g., Trp, Met). | Use a scavenger cocktail (e.g., TFA/TIS/Water) to quench the reactive carbocations.[4] |
Conclusion
This compound, in its Fmoc-protected form, is an indispensable tool in the arsenal of proteomics researchers and drug developers. Its robust side-chain protection enables the reliable synthesis of threonine-containing peptides, which are crucial for investigating a myriad of biological processes governed by post-translational modifications. The ability to generate high-purity synthetic peptides facilitates the detailed study of signaling pathways, the characterization of enzyme kinetics, and the discovery of novel therapeutic leads. As proteomics continues to unravel the complexities of the cellular machinery, the strategic application of this compound will undoubtedly continue to be a key driver of innovation and discovery.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of H-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
Abstract: This document provides a detailed protocol for the incorporation of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. It is intended for researchers, scientists, and professionals in drug development. The protocol covers coupling and deprotection steps, discusses common side reactions, and offers mitigation strategies. Quantitative data from the literature is summarized to guide reagent selection and process optimization.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] The most widely adopted method is the Fmoc/tBu orthogonal strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2]
Fmoc-Thr(tBu)-OH is a key building block for synthesizing peptides containing threonine. The tert-butyl ether protecting group on the threonine side chain prevents side reactions, such as O-acylation, during peptide elongation. This protecting group is stable to the mild basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is efficiently removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid).[2]
This application note details a comprehensive protocol for the successful incorporation of Fmoc-Thr(tBu)-OH into a peptide sequence, including reagent selection, reaction conditions, and troubleshooting of potential side reactions.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly for sterically hindered amino acids like threonine. The following table summarizes the performance of common coupling reagents used in Fmoc-SPPS. While direct comparative studies for Fmoc-Thr(tBu)-OH are limited, the data provides a general overview of their efficacy.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | High | Low | A widely used and cost-effective reagent.[3] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Very High | Very Low | Generally more efficient than HBTU, especially for difficult couplings.[4] |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | Carbodiimide/Additive | Moderate-High | Low | A classic and effective combination, though the formation of insoluble diisopropylurea can be a drawback in some systems.[3] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | Very High | Very Low | A highly efficient reagent with good solubility and safety profile.[4] |
Experimental Protocols
The following protocols are generalized for the manual incorporation of Fmoc-Thr(tBu)-OH in SPPS on a 0.1 mmol scale. Adjustments may be necessary depending on the specific peptide sequence, resin, and scale of the synthesis.
Materials and Reagents
-
Fmoc-Thr(tBu)-OH
-
SPPS Resin (e.g., Rink Amide, Wang resin) pre-loaded with the C-terminal amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Diethyl ether, cold
Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the resin (0.1 mmol) in a fritted reaction vessel.
-
Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-Thr(tBu)-OH
-
Method A: Using HBTU or HATU
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq., 0.3 mmol, 119.4 mg), HBTU or HATU (2.9 eq., 0.29 mmol), and HOBt (if using HBTU, 3 eq., 0.3 mmol) in DMF (2 mL).
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Method B: Using DIC/HOBt
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq., 0.3 mmol, 119.4 mg) and HOBt (3 eq., 0.3 mmol) in DMF (2 mL).
-
Add this solution to the deprotected resin.
-
Add DIC (3 eq., 0.3 mmol, 47 µL) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Step 4: Monitoring the Coupling Reaction
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a recoupling step may be necessary.
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Deprotection
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Thr(tBu) is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5]
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.[5]
-
Gently agitate at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.
Potential Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategies |
| Racemization | Loss of stereochemical integrity at the α-carbon of the threonine residue during activation and coupling. | Use of coupling additives like HOBt or HOAt.[3] Employing uronium/aminium salt coupling reagents such as HATU or COMU, which are known for low racemization.[4] |
| O-acylation | Acylation of the hydroxyl group of the threonine side chain if the tBu protecting group is prematurely cleaved. | Ensure complete and stable tBu protection of the Fmoc-Thr(tBu)-OH starting material. Avoid prolonged exposure to acidic conditions during the synthesis cycles. |
| Incomplete Coupling | Steric hindrance from the β-methyl group of threonine and the bulky tBu protecting group can slow down the coupling reaction. | Use highly efficient coupling reagents like HATU or COMU.[4] Increase the coupling time or perform a double coupling. The use of elevated temperatures (microwave synthesis) can also enhance coupling efficiency. |
| Dehydration | Although less common with threonine compared to serine, dehydration of the side chain can occur under harsh acidic conditions. | Use optimized cleavage cocktails with appropriate scavengers and moderate cleavage times. |
Visualization of the Workflow
Caption: Workflow for the incorporation of Fmoc-Thr(tBu)-OH in SPPS.
Conclusion
The successful incorporation of H-Thr(tBu)-OH in solid-phase peptide synthesis relies on a robust protocol that includes the use of a stable side-chain protecting group, efficient coupling reagents, and optimized reaction conditions. By following the detailed procedures outlined in this application note and being mindful of potential side reactions, researchers can achieve high yields and purity for their target peptides containing threonine. The choice of coupling reagent should be guided by the complexity of the peptide sequence, with highly activating reagents such as HATU and COMU being particularly effective for sterically hindered residues like threonine.
References
Application Notes & Protocols: Effective Coupling of H-Thr(tBu)-OH in Fmoc Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis. This methodology allows for the efficient assembly of peptide chains on a solid support. However, the incorporation of certain amino acids presents significant challenges that can impact the purity and yield of the final peptide. One such challenging residue is Threonine, protected on its side chain with a tert-butyl (tBu) group, denoted as H-Thr(tBu)-OH.
The steric hindrance posed by the bulky tBu group, combined with the β-branched nature of the threonine side chain, can impede the coupling reaction. This often leads to incomplete acylation, resulting in deletion sequences and difficult purifications. Therefore, optimizing the coupling strategy for this compound is critical for the successful synthesis of threonine-containing peptides. These application notes provide an overview of the challenges, recommended coupling methods, and detailed protocols for the efficient incorporation of this compound in Fmoc-SPPS.
Challenges in Coupling this compound
The primary difficulty in coupling this compound arises from steric hindrance. The bulky tert-butyl ether protecting group on the side-chain hydroxyl function, in proximity to the α-carbon, sterically shields the N-terminal amine of the growing peptide chain from the activated carboxyl group of the incoming Fmoc-Thr(tBu)-OH. This can significantly slow down the rate of amide bond formation. For very bulky amino acids, more potent coupling reagents may be required to drive the reaction to completion.[1]
Recommended Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is paramount for overcoming the steric challenges associated with this compound. While standard reagents may suffice for simpler amino acids, hindered residues demand more potent activation. The most effective reagents are typically based on aminium/uronium or phosphonium salts.
-
Aminium/Uronium Reagents: These reagents, such as HATU, HBTU, HCTU, and COMU, form highly reactive species.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[1][2] The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group accelerates the coupling reaction.[2]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent, often showing reactivity comparable or superior to HBTU.[3][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers high coupling efficiency and a better safety profile, as it is not based on potentially explosive benzotriazoles.[3][4][5]
-
-
Phosphonium Reagents:
-
Carbodiimides:
Data Presentation: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium | Very high coupling efficiency, especially for hindered residues.[1][2] | Higher cost; can cause racemization with sensitive residues like Cys and His.[6] |
| HCTU | Aminium/Uronium | High coupling efficiency, often faster than HBTU.[3][6] | More expensive than HBTU; potential for guanidinylation side reaction.[2] |
| PyBOP | Phosphonium | Effective for sterically hindered couplings; avoids guanidinylation side reaction.[2][6] | Can be less efficient than HATU for some sequences; produces carcinogenic HMPA as a byproduct.[4][6] |
| COMU | Aminium/Uronium | High efficiency comparable to HATU; safer (non-explosive); reduced allergenic potential.[3][4][6] | Higher cost.[6] |
| DIC/Oxyma | Carbodiimide/Additive | Low racemization; cost-effective; safer than HOBt/HOAt-based reagents.[6] | Slower reaction times compared to aminium/uronium salts.[6] |
Experimental Protocols
The following protocols provide a general framework for manual Fmoc-SPPS and are specifically tailored for the coupling of this compound. Adjustments may be necessary based on the specific peptide sequence and resin.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-200 mg) in a suitable reaction vessel (e.g., a fritted syringe).[6]
-
Add sufficient Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal accessibility of reactive sites.[6][7]
-
After swelling, drain the DMF by filtration.[6]
Protocol 2: N-α-Fmoc Deprotection
-
Wash the swollen resin 3 times with DMF.[8]
-
Add a solution of 20% piperidine in DMF to the resin (e.g., 5-10 mL per gram of resin).[6]
-
Agitate the mixture for 3 minutes, then drain the solution.[6]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine.[6][8]
Protocol 3: this compound Coupling using HATU (Standard)
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the activation mixture. The use of collidine is recommended to reduce the risk of base-induced racemization.[1]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Double Coupling for this compound
If the Kaiser test remains positive after the standard coupling time, a second coupling is necessary to drive the reaction to completion and avoid deletion sequences.
-
After draining the initial coupling solution, wash the resin 3 times with DMF.
-
Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH as described in Protocol 3.
-
Add the fresh coupling solution to the resin.
-
Agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
Protocol 5: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves the side-chain protecting groups, including the tBu group from Threonine.
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.[6]
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during cleavage.[9]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Visualizations
Caption: General workflow of a single amino acid addition cycle in Fmoc-SPPS.
Caption: Decision workflow for coupling sterically hindered this compound.
References
- 1. chempep.com [chempep.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for the Use of H-Thr(tBu)-OH in Boc Protection Strategy Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. Threonine, a key amino acid with a secondary hydroxyl group in its side chain, requires protection to prevent side reactions during peptide assembly. H-Thr(tBu)-OH, with its tert-butyl (tBu) protected side chain, is an essential building block for incorporating threonine into a peptide sequence using the Boc methodology. The tBu group offers the necessary stability to the repetitive acid treatments used for Nα-Boc deprotection while being readily removable during the final, strong acid-mediated cleavage step.
These application notes provide a comprehensive guide to the effective use of this compound in Boc-SPPS, covering the underlying chemical principles, detailed experimental protocols, and strategies to optimize synthesis outcomes.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Side-Chain Protection | tert-Butyl (tBu) ether |
| Solubility | Soluble in various organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform. |
Principle of the Boc Protection Strategy with this compound
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic approach in SPPS. It operates on a principle of graduated acid lability. The temporary Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the tBu ether on the threonine side chain and benzyl-based protectors on other amino acids, require a strong acid like anhydrous hydrogen fluoride (HF) for removal.[1]
The compatibility of the tBu side-chain protection on threonine is critical. It remains stable during the repetitive TFA treatment cycles required for Nα-Boc removal, thus preventing unwanted side reactions at the hydroxyl group. The tBu group is then cleaved simultaneously with other side-chain protecting groups and the peptide from the resin during the final deprotection step.[2]
Figure 1: Logical relationship of the Boc/tBu protection strategy.
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using a manual Boc-SPPS workflow. It is assumed that the synthesis is performed on a standard solid support like Merrifield or PAM resin.
General Boc-SPPS Cycle
The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.
Figure 2: General experimental workflow for one cycle of Boc-SPPS.
Protocol for Coupling Boc-Thr(tBu)-OH
Threonine is known to be a sterically hindered amino acid, which can lead to slower coupling reactions.[3] Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high efficiency.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(tBu)-OH (Note: this compound is N-terminally protected with Boc in situ or prior to coupling)
-
Coupling Reagent (e.g., HBTU, DIC)
-
HOBt (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure (using HBTU):
-
Pre-activation: In a separate reaction vessel, dissolve Boc-Thr(tBu)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and vortex for 2-5 minutes. The solution will typically change color, indicating activation.
-
Coupling: Add the activated amino acid solution to the washed and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: After the coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, thoroughly wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups, including the tBu group from threonine. This is typically achieved using strong acids like anhydrous HF.
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure (Standard HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the reaction vessel.
-
Cool the vessel to 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Data Presentation: Coupling Efficiency
The coupling efficiency of sterically hindered amino acids like threonine can be influenced by the chosen coupling reagent. While quantitative data is highly sequence-dependent, the following table provides a representative comparison of common coupling reagents for Boc-Thr(tBu)-OH.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Cost | Notes |
| DIC/HOBt | 1 - 4 hours | Good (>98%) | Low-Moderate | Cost-effective standard method. May require longer reaction times or double coupling for difficult sequences. |
| HBTU/DIEA | 30 - 90 minutes | Very Good (>99%) | Moderate | Faster and generally more efficient than carbodiimide methods. A reliable choice for most couplings. |
| HATU/DIEA | 20 - 60 minutes | Excellent (>99.5%) | High | Highly efficient and recommended for particularly difficult or sterically hindered couplings. Minimizes racemization. |
Note: Efficiency values are representative for a single coupling step and can be lower for challenging sequences. Monitoring with a ninhydrin test and subsequent recoupling if necessary is highly recommended.[3]
Potential Side Reactions and Mitigation
When working with threonine-containing peptides in Boc-SPPS, be aware of the following potential side reactions:
-
Incomplete Coupling: Due to the steric hindrance of the β-carbon and the tBu protecting group, coupling of the subsequent amino acid to a threonine residue can be challenging.
-
Mitigation: Use a more potent coupling reagent like HATU, perform a double coupling, or increase the reaction time.
-
-
N-O Acyl Shift: During treatment with strong acids like HF, a side reaction can occur where the peptide bond migrates from the nitrogen to the side-chain oxygen of threonine (or serine), forming an ester linkage.[5]
-
Mitigation: This reaction is typically reversible upon treatment with a mild base. However, careful control of cleavage conditions is recommended.
-
-
Alkylation from t-butyl cations: During the Nα-Boc deprotection with TFA, reactive tert-butyl cations are generated.[6] These can alkylate nucleophilic side chains like those of tryptophan and methionine.
-
Mitigation: Add scavengers such as dithiothreitol (DTT) or thioanisole to the TFA deprotection solution to quench the t-butyl cations.
-
By understanding the principles of the Boc protection strategy and adhering to optimized protocols, researchers can successfully utilize this compound to synthesize high-quality threonine-containing peptides for a wide range of applications in research and drug development.
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
Application Note and Protocol: Standard Operating Procedure for the Deprotection of H-Thr(tBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyl (tBu) group is a widely utilized protecting group for the hydroxyl functional group of threonine in peptide synthesis and other organic chemistry applications. Its stability to a range of reaction conditions and its facile removal under acidic conditions make it a valuable tool. This document provides a standard operating procedure for the deprotection of N-α-Fmoc-O-tert-butyl-L-threonine (H-Thr(tBu)-OH) to yield L-Threonine (H-Thr-OH). The most common method for tBu deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA).
Experimental Protocol
This protocol outlines the acid-catalyzed deprotection of this compound.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
pH paper or pH meter
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in dichloromethane (DCM).
-
Addition of Scavenger: To the solution, add triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection, preventing potential side reactions.
-
Deprotection: Cool the reaction mixture in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: To the resulting oil, add cold diethyl ether to precipitate the deprotected H-Thr-OH.
-
Filtration and Washing: Collect the solid precipitate by filtration. Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Aqueous Workup (Optional): For further purification, the crude product can be dissolved in water and washed with an organic solvent like ethyl acetate to remove non-polar impurities. The pH of the aqueous layer can be adjusted with a saturated solution of sodium bicarbonate to neutralize any residual acid.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the deprotection of this compound.
| Parameter | Value | Conditions/Notes |
| Reaction Time | 1-2 hours | Monitored by TLC or HPLC |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling, then ambient temperature |
| Yield | >95% | Dependent on purity of starting material and workup |
| Purity (by HPLC) | >98% | After purification |
| TFA Concentration | 50-95% in DCM | Higher concentrations lead to faster reactions |
| Scavenger | Triisopropylsilane (TIS) | 2.5-5% (v/v) |
Visualizations
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Caption: Chemical transformation in this compound deprotection.
Caption: Experimental workflow for this compound deprotection.
The Pivotal Role of H-Thr(tBu)-OH in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
H-Thr(tBu)-OH, a protected form of the essential amino acid L-threonine, stands as a cornerstone in the synthesis of complex peptide-based therapeutics. Its unique structural features, particularly the acid-labile tert-butyl (tBu) protecting group on the side-chain hydroxyl function, make it an indispensable building block in modern solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its role in the synthesis of blockbuster drugs such as GLP-1 receptor agonists and HIV fusion inhibitors.
Application Notes
A Key Building Block in Solid-Phase Peptide Synthesis (SPPS)
This compound, more commonly used in its N-terminally protected form, Fmoc-Thr(tBu)-OH, is a central component in the widely adopted Fmoc/tBu strategy for SPPS.[1][2] The tBu group effectively masks the reactive hydroxyl side chain of threonine, preventing unwanted side reactions during peptide chain elongation. This protection is stable to the basic conditions used for the removal of the temporary Fmoc protecting group from the N-terminus but is readily cleaved under strong acidic conditions during the final deprotection and cleavage of the peptide from the solid support.[3] This orthogonal protection strategy is fundamental to the successful synthesis of long and complex peptides.[3]
Enabling the Synthesis of Metabolic and Infectious Disease Therapeutics
The application of this compound is prominently featured in the chemical synthesis of several life-changing peptide drugs:
-
GLP-1 Receptor Agonists (Liraglutide and Semaglutide): These blockbuster drugs for the treatment of type 2 diabetes and obesity incorporate threonine residues that are crucial for their biological activity.[4][5] The synthesis of Liraglutide and Semaglutide heavily relies on the use of Fmoc-Thr(tBu)-OH to introduce these key threonine residues at specific positions in the peptide sequence.[6][7] The hydroxyl group of threonine, once deprotected, can engage in important interactions with the GLP-1 receptor.[8]
-
HIV Fusion Inhibitor (Enfuvirtide): Enfuvirtide (T-20) is a 36-amino acid peptide that inhibits the fusion of HIV-1 with host cells.[7] Its synthesis also utilizes Fmoc-Thr(tBu)-OH to incorporate a threonine residue within its sequence. The structure-activity relationship of Enfuvirtide and its analogs highlights the importance of specific residues, including threonine, for its potent anti-HIV activity.[7]
Impact on Coupling Efficiency and Peptide Purity
The steric hindrance of the β-carbon of threonine can sometimes pose challenges during peptide coupling reactions. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize the formation of deletion sequences, which are common impurities in synthetic peptides.[9] Reagents such as HBTU, HATU, and COMU have been shown to be highly effective for coupling sterically hindered amino acids like threonine.[9][10] The purity of the final peptide is also dependent on the quality of the starting materials, including the Fmoc-amino acid derivatives.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of peptides incorporating this compound.
Table 1: Representative Yield and Purity Data for Liraglutide Synthesis
| Parameter | Value | Reference |
| Crude Purity (Stepwise SPPS) | 84% | [1] |
| Final Yield (Stepwise SPPS) | 69% | [1] |
| Crude Purity (Fragment Condensation) | 98.6% | [11] |
| Final Yield (Fragment Condensation) | 97.5% | [11] |
Table 2: Representative Purity Data for Enfuvirtide Synthesis
| Synthesis Stage | Purity (HPLC) | Reference |
| Crude Fragment 4 | 83% | [10] |
| Crude Enfuvirtide | 70% | [10] |
| Purified Enfuvirtide | >98.0% | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Thr(tBu)-OH
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 100-200 mesh, substitution ~0.5 mmol/g) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes, then drain.
- Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
- In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the completion of the reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- Drain the coupling solution and wash the resin with DMF (5-7 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 15-30 minutes.
- Drain and wash the resin with DMF.
5. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol; 82.5:5:5:5:2.5 v/v).[6]
- Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Purification and Analysis of the Synthetic Peptide
1. Purification by Reverse-Phase HPLC (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
- Purify the peptide using a preparative RP-HPLC system with a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
- Collect fractions corresponding to the main peptide peak.
2. Analysis by Analytical RP-HPLC and Mass Spectrometry (MS):
- Analyze the purity of the collected fractions using an analytical RP-HPLC system with a C18 column.
- Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the correct molecular weight.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Caption: Simplified signaling pathway of GLP-1 receptor agonists like Liraglutide and Semaglutide.
Caption: Mechanism of action of the HIV fusion inhibitor Enfuvirtide.
References
- 1. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaglutide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaglutide as a Possible Calmodulin Binder: Ligand-Based Computational Analyses and Relevance to Its Associated Reward and Appetitive Behaviour Actions | MDPI [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN110615836A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring H-Thr(tBu)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various techniques to monitor the coupling efficiency of H-Thr(tBu)-OH and other sterically hindered amino acids during solid-phase peptide synthesis (SPPS). Effective monitoring is crucial for optimizing peptide purity and yield, particularly when dealing with challenging coupling steps.
Introduction
The coupling of sterically hindered amino acids, such as this compound, to a growing peptide chain on a solid support can be inefficient, leading to deletion sequences and other impurities.[1] Monitoring the completion of these coupling reactions is therefore essential to ensure the synthesis of the target peptide in high purity.[2] This document outlines both qualitative and quantitative methods for assessing coupling efficiency.
Qualitative Colorimetric Methods
Qualitative colorimetric tests are rapid, simple methods to check for the presence of unreacted primary and secondary amines on the resin support.[3] A negative test result indicates a complete coupling reaction.
Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[4] Ninhydrin reacts with primary amines to produce an intense blue color.[4] It is important to note that this test is not reliable for secondary amines, such as the N-terminal proline.[3]
Experimental Protocol:
-
Collect a small sample of resin beads (10-15 beads) from the reaction vessel.[4]
-
Wash the beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents.
-
Place the beads in a small test tube.
-
Add 2-3 drops of each of the following Kaiser test reagents:
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Colorless to light yellow beads and solution | Coupling is complete.[5] | Proceed to the next deprotection step. |
| Dark blue solution, colorless beads | Nearly complete coupling. | Extend coupling time or cap unreacted amines.[4] |
| Light blue solution, dark blue beads | Incomplete coupling. | Recouple with fresh reagents.[4] |
| Intense blue solution and beads | Failed coupling. | Check reagents and recouple.[4] |
Workflow for the Kaiser Test
Caption: Workflow of the Kaiser Test for primary amine detection.
Chloranil Test
The chloranil test is used to detect the presence of secondary amines, for which the Kaiser test is unreliable.[3] It can also detect primary amines.
Experimental Protocol:
-
Place a small sample of resin beads (1-5 mg) in a test tube.[3]
-
Allow the mixture to stand at room temperature for 5 minutes.[3]
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation |
| Blue or green beads | Presence of free amine (primary or secondary).[7] |
| Colorless or yellowish beads | Absence of free amine (complete coupling).[7] |
Logical Diagram for Amine Test Selection
Caption: Decision diagram for selecting the appropriate colorimetric test.
Quantitative and Real-Time Monitoring Techniques
For more precise and continuous monitoring of coupling reactions, several advanced techniques are available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a peptide sample cleaved from the resin support.[8][9] By analyzing a small portion of the resin-bound peptide after the coupling step, the efficiency of the reaction can be determined.
Experimental Protocol (Cleave and Analyze):
-
After the coupling reaction, take a small sample of the peptide-resin.
-
Wash and dry the resin sample.
-
Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10]
-
Precipitate the crude peptide in cold diethyl ether.[10]
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).[11]
-
Analyze the sample by reverse-phase HPLC (RP-HPLC), monitoring at 210-230 nm.[8]
-
Quantify the peak areas corresponding to the desired product and any deletion sequences.
Data Presentation:
| Parameter | Description |
| Retention Time | The time at which a specific peptide elutes from the column. |
| Peak Area | Proportional to the amount of the peptide. |
| Purity (%) | (Area of desired peptide peak / Total area of all peaks) x 100. |
A standard amino acid coupling cycle should have an efficiency of >99%.[8] For a 20-amino acid peptide, this would result in an expected crude purity of >82%.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify any byproducts, such as deletion sequences.[12][13] It is often coupled with HPLC (LC-MS) for comprehensive analysis.[12]
Experimental Protocol (LC-MS Analysis):
-
Prepare the cleaved peptide sample as described for HPLC analysis.
-
Inject the sample into an LC-MS system.
-
The mass spectrometer will determine the mass-to-charge ratio (m/z) of the eluting peptides.[14]
-
Compare the observed molecular weight with the theoretical molecular weight of the target peptide.
-
Identify peaks corresponding to the mass of the target peptide minus the mass of this compound, which would indicate a failed coupling.
Common Mass Shifts Observed in Peptide Synthesis:
| Mass Shift (Δm) | Possible Cause |
| -18 Da | Loss of water from Ser or Thr; pyroglutamate formation from N-terminal Gln.[11] |
| +16 Da | Oxidation of Met or Cys.[11] |
| - (Mass of an amino acid) | Deletion of that amino acid residue due to incomplete coupling. |
Workflow for HPLC/MS Analysis
Caption: General workflow for monitoring coupling efficiency by HPLC/MS.
Real-Time Monitoring
Recent advancements have enabled real-time monitoring of SPPS, providing immediate feedback on coupling efficiency and allowing for adjustments during the synthesis.
-
Variable Bed Flow Reactor: This technique monitors resin swelling in real-time.[15][16] Complete coupling leads to an increase in resin volume, which can be detected by changes in pressure or flow.[15][16] On-resin aggregation can also be detected by a sharp decline in swelling.
-
Refractive Index (RI) Monitoring: The refractive index of the reaction solution can be monitored in real-time.[17] As the amino acid is transferred from the solution to the solid support during coupling, the RI of the solution changes, providing a measure of the reaction progress.[17]
Strategies for Difficult Couplings
When monitoring indicates incomplete coupling of a sterically hindered amino acid like this compound, several strategies can be employed:
-
Double Coupling: Repeat the coupling step with fresh reagents.[18][19]
-
Use of More Potent Coupling Reagents: Switch to more reactive coupling reagents such as HATU, HCTU, or COMU.[10][18]
-
Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[1]
-
Solvent Choice: Changing the solvent to NMP or DMSO may be beneficial.[3]
-
Capping: If recoupling is unsuccessful, unreacted amines should be capped with acetic anhydride to prevent the formation of deletion peptides.[3][20]
By employing these monitoring techniques and optimization strategies, researchers can successfully synthesize challenging peptides containing sterically hindered amino acids like this compound with high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. almacgroup.com [almacgroup.com]
- 9. phmethods.net [phmethods.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biovera.com.au [biovera.com.au]
- 14. jchemrev.com [jchemrev.com]
- 15. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 16. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: H-Thr(tBu)-OH Compatibility with Various Resins for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the choice of resin is a critical parameter that dictates the overall success and purity of the synthesized peptide. The compatibility of the C-terminal amino acid with the selected resin is paramount for efficient loading, chain elongation, and final cleavage. This document provides detailed application notes and protocols on the compatibility of O-tert-butyl-L-threonine (H-Thr(tBu)-OH) with three commonly used SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The tert-butyl (tBu) ether protecting group on the threonine side chain is stable under the basic conditions required for Fmoc deprotection but is labile to strong acids, a key consideration in resin selection and cleavage strategies.[1][2]
Resin Compatibility and Performance
The selection of an appropriate resin for SPPS depends on the desired C-terminal functionality of the peptide (acid or amide) and the desired cleavage strategy (mild or strong acid). This compound exhibits excellent compatibility with all three resins, with the choice primarily depending on the synthetic goal.
Wang Resin: Ideal for the synthesis of peptides with a C-terminal carboxylic acid.[3] Cleavage from Wang resin requires a strong acid, typically high concentrations of trifluoroacetic acid (TFA), which simultaneously removes the tBu side-chain protecting group of threonine.[4]
Rink Amide Resin: The resin of choice for synthesizing peptide amides.[5] Similar to Wang resin, cleavage from Rink Amide resin is achieved with strong acid treatment, leading to the concurrent deprotection of the Thr(tBu) side chain.[6]
2-Chlorotrityl Chloride (2-CTC) Resin: Offers the flexibility of producing either C-terminal carboxylic acids or protected peptide fragments.[3][7] Due to its high acid sensitivity, peptides can be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane), leaving the tBu protecting group on the threonine side chain intact. This feature is particularly valuable for convergent peptide synthesis strategies.
Quantitative Data Summary
The following table summarizes typical quantitative data for the loading of Fmoc-Thr(tBu)-OH on the respective resins. It is important to note that loading efficiencies can be influenced by various factors, including the activation method, solvent purity, and the specific batch of resin.
| Resin Type | Typical Loading Capacity (mmol/g) | Reported Loading of Fmoc-Thr(tBu)-OH (mmol/g) | Key Application |
| Wang Resin | 0.5 - 1.2 | ~0.4 - 0.9 | C-terminal peptide acids |
| Rink Amide Resin | 0.4 - 0.8 | ~0.3 - 0.7 | C-terminal peptide amides |
| 2-Chlorotrityl Chloride Resin | 0.8 - 1.6 | Up to 1.49 (with activation)[7] | Protected peptide fragments, C-terminal peptide acids |
Experimental Protocols
Protocol 1: Determination of Resin Loading Capacity (Spectrophotometric Fmoc-Cleavage Method)
This protocol describes a common method to determine the loading of an Fmoc-protected amino acid onto a resin.
Materials:
-
Fmoc-Thr(tBu)-OH loaded resin (accurately weighed, ~5-10 mg)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-Thr(tBu)-OH loaded resin into a 2 mL microcentrifuge tube.
-
Add 1 mL of a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes to ensure complete Fmoc group cleavage.
-
Centrifuge the tube to settle the resin.
-
Carefully take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., 900 µL of DMF for a 1:10 dilution) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same ratio.
-
Calculate the loading using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (ε × mass of resin in g × path length in cm)
Where ε (molar extinction coefficient) for the dibenfulvene-piperidine adduct at 301 nm is typically 7800 L mol⁻¹ cm⁻¹.
Protocol 2: Loading of Fmoc-Thr(tBu)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Thr(tBu)-OH
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Thr(tBu)-OH (1.5 equivalents relative to the theoretical resin loading) in a minimal amount of anhydrous DCM.
-
Add DIPEA (3 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[7]
-
To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for an additional 30 minutes.[7]
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Dry the resin under vacuum.
-
Determine the final loading capacity using Protocol 1.
Protocol 3: Cleavage of a Peptide Containing Thr(tBu) from Wang or Rink Amide Resin
This protocol results in the simultaneous cleavage of the peptide from the resin and deprotection of the tBu side chain.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Compatibility of this compound with different resins and cleavage outcomes.
References
Application Notes and Protocols for the Use of H-Thr(tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the effective utilization of N-α-Fmoc-O-tert-butyl-L-threonine (H-Thr(tBu)-OH) in automated solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, potential challenges, and troubleshooting strategies associated with the incorporation of this compound into peptide chains.
Introduction to this compound in Peptide Synthesis
This compound is an essential building block in contemporary peptide synthesis, primarily employed within the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality and is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] The tert-butyl (tBu) ether safeguards the hydroxyl side chain of the threonine residue. This protecting group is stable under the basic conditions required for Fmoc removal but is efficiently cleaved using a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3] This orthogonality is fundamental to the stepwise elongation of the peptide chain, ensuring selective deprotection and coupling, which facilitates the synthesis of intricate peptide sequences with high fidelity.
Key Characteristics of this compound:
-
High Purity: Commercially available this compound typically possesses high HPLC and enantiomeric purity, which is crucial for the successful synthesis of high-quality peptides.
-
Compatibility: It is fully compatible with standard automated peptide synthesis workflows and a wide range of resins and coupling reagents.
-
Orthogonality: The tBu protecting group's stability to bases and lability to acids makes it an ideal choice for the Fmoc/tBu strategy.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the use of this compound in automated peptide synthesis. Note that these are general guidelines, and optimization may be necessary based on the specific peptide sequence, the scale of the synthesis, and the synthesizer model.
Table 1: Reagent Equivalents and Concentrations for a 0.1 mmol Scale Synthesis
| Reagent/Component | Equivalents (relative to resin loading) | Typical Concentration |
| This compound | 3 - 10 | 0.2 - 0.5 M in DMF |
| Coupling Reagent (e.g., HBTU, HATU, HCTU) | 2.9 - 9.5 | 0.2 - 0.5 M in DMF |
| Activator Base (e.g., DIPEA, NMM) | 6 - 20 | 0.4 - 2.0 M in DMF |
| Fmoc Deprotection Solution | N/A | 20% (v/v) Piperidine in DMF |
Table 2: Typical Reaction Times in Automated Synthesis Cycles
| Process | Duration | Notes |
| Resin Swelling | 30 - 60 minutes | In DMF |
| Fmoc Deprotection | 2 x 5-10 minutes | Two treatments are standard to ensure complete removal. |
| Amino Acid Coupling | 30 - 120 minutes | Can be extended for sterically hindered couplings.[4] |
| Capping (Optional) | 15 - 30 minutes | To block unreacted amino groups. |
| Final Cleavage | 1 - 4 hours | Dependent on the peptide sequence and protecting groups. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in an automated peptide synthesizer.
Protocol 1: Automated Peptide Synthesis Cycle
This protocol outlines a single cycle of deprotection and coupling for the addition of this compound to the growing peptide chain on the solid support.
-
Resin Preparation: The resin (e.g., Rink Amide, Wang) is loaded into the reaction vessel of the automated synthesizer and swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection: The synthesizer delivers a 20% piperidine solution in DMF to the reaction vessel. The reaction proceeds for a pre-programmed duration (e.g., 2 x 7 minutes) to remove the Fmoc group from the N-terminus of the peptide chain. The resin is then thoroughly washed with DMF to remove residual piperidine.[4]
-
This compound Coupling:
-
A solution of this compound (e.g., 5 equivalents) in DMF is prepared.
-
A solution of the coupling reagent (e.g., HBTU, 4.8 equivalents) and an activator base (e.g., DIPEA, 10 equivalents) in DMF is also prepared.[4]
-
The synthesizer delivers these solutions to the reaction vessel for in-situ activation and coupling. The coupling reaction is allowed to proceed for a programmed time (e.g., 30-60 minutes).[4]
-
Following the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
-
Monitoring and Repetition: The synthesizer can be programmed to perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling can be performed. The deprotection and coupling cycles are repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tBu group on threonine, are removed.
-
Final Fmoc Deprotection: After the last coupling cycle, a final Fmoc deprotection is performed.
-
Resin Washing and Drying: The peptide-resin is washed with DMF, followed by a solvent exchange with dichloromethane (DCM), and then dried under a stream of nitrogen or under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared based on the amino acid composition of the peptide. A common general-purpose cleavage cocktail is Reagent K.[5] For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are crucial to prevent side reactions from t-butyl cations generated during the cleavage of tBu protecting groups.[6]
Table 3: Common Cleavage Cocktails
| Reagent Cocktail | Composition | Application Notes |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cleavage cocktail suitable for most peptides, including those with sensitive residues.[5] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | An "odorless" alternative to cocktails containing thiols, particularly effective for peptides with trityl-based protecting groups.[6] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% Water | A common cocktail for peptides without highly sensitive residues. |
-
Cleavage Reaction: The prepared cleavage cocktail is added to the dried peptide-resin (typically 10 mL per gram of resin). The reaction is allowed to proceed at room temperature for 2-4 hours with occasional agitation.[7]
-
Peptide Precipitation and Isolation:
-
The resin is filtered, and the filtrate containing the cleaved peptide is collected.
-
The crude peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, the ether is decanted, and the peptide pellet is washed with cold ether to remove residual scavengers.
-
The final peptide is dried under vacuum.
-
Mandatory Visualizations
Caption: Automated peptide synthesis workflow incorporating this compound.
Troubleshooting Common Issues
Problem: Incomplete coupling of this compound.
-
Possible Cause: Steric hindrance due to the β-branched nature of threonine.
-
Solution:
-
Increase Coupling Time: Extend the coupling time to 2 hours or longer.
-
Double Coupling: Perform a second coupling step with fresh reagents.
-
Change Coupling Reagent: Use a more potent coupling reagent such as HATU or HCTU.[8]
-
Elevated Temperature: Some synthesizers allow for microwave or conventional heating to enhance coupling efficiency.
-
Problem: Side reactions during cleavage.
-
Possible Cause: Generation of reactive t-butyl cations from the deprotection of the Thr(tBu) and other tBu-protected residues.
-
Solution:
-
Use Appropriate Scavengers: Ensure the cleavage cocktail contains scavengers like TIS, EDT, and/or thioanisole to quench the t-butyl cations and prevent alkylation of sensitive residues like Trp, Met, and Cys.[6]
-
Optimize Cleavage Time: Use the shortest cleavage time necessary for complete deprotection to minimize peptide exposure to the strong acid.
-
Problem: Racemization.
-
Possible Cause: Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Solution:
-
Use Additives: The addition of HOBt or Oxyma Pure to the coupling reaction can suppress racemization.
-
In-situ Activation: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
By adhering to these protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide synthesis workflows to generate high-quality peptides for a wide range of research and development applications.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csbiochina.com [csbiochina.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the Incorporation of H-Thr(tBu)-OH in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopeptides, carbohydrates linked to a peptide backbone, are crucial in a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction. The chemical synthesis of these complex biomolecules is essential for elucidating their structure-function relationships and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems. A key challenge in glycopeptide synthesis is the efficient incorporation of glycosylated amino acids, which are often sterically hindered.
This document provides detailed application notes and protocols for the incorporation of threonine residues, specifically using the tert-butyl (tBu) protected derivative, H-Thr(tBu)-OH, in the context of Solid-Phase Peptide Synthesis (SPPS) of glycopeptides. The protocols focus on the widely used Fmoc/tBu strategy, highlighting best practices for coupling, deprotection, and purification.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating bulky glycosylated amino acid building blocks. Below is a summary of commonly used coupling reagents and their reported performance in the synthesis of challenging or sterically hindered peptides, including glycopeptides. While exact yields can be sequence-dependent, this table provides a comparative overview.
| Coupling Reagent | Activating Agent | Key Advantages | Potential Disadvantages | Typical Coupling Efficiency for Hindered Residues |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity, fast coupling kinetics, low racemization.[1] | Higher cost, potential for side reactions if used in large excess. | >95% |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good reactivity, widely used, cost-effective.[2] | Less reactive than HATU, may require longer reaction times for difficult couplings.[1] | 90-95% |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity similar to HATU, often more cost-effective. | Can be less soluble in some solvents compared to HATU. | >95% |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity, good solubility, safer byproducts (non-explosive).[1] | Relatively newer, may not be as widely available as older reagents. | >95% |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective, minimizes racemization when HOBt is used as an additive. | Can form insoluble urea byproduct (DIU), slower reaction times. | 85-90% |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model MUC1 glycopeptide, a well-studied target in cancer immunotherapy research. The synthesis utilizes the Fmoc/tBu solid-phase strategy.
Protocol 1: Synthesis of the Glycosylated Threonine Building Block (Fmoc-Thr(αAc3GalNAc)-OH)
This protocol outlines the preparation of the necessary glycosylated threonine building block.
-
Preparation of Fmoc-Thr(αAc3GalN3)-OtBu:
-
Dissolve Fmoc-Thr-OtBu in anhydrous dichloromethane and toluene.
-
Add activated molecular sieves and stir under argon.
-
Cool the mixture and add the glycosyl donor (e.g., peracetylated galactosyl azide).
-
Add a promoter (e.g., TMSOTf) and monitor the reaction by TLC.
-
Quench the reaction, filter, and purify the product by column chromatography.
-
-
Reduction of the Azide and Acetylation:
-
Removal of the tert-Butyl Ester:
-
Dissolve the protected glycoamino acid in a solution of trifluoroacetic acid (TFA) and a scavenger (e.g., anisole).[3]
-
Stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure and co-evaporate with toluene.
-
Purify the final product, Fmoc-Thr(αAc3GalNAc)-OH, by silica gel column chromatography.[3]
-
Protocol 2: Solid-Phase Synthesis of a MUC1 Glycopeptide
This protocol describes the assembly of the glycopeptide on a solid support.
-
Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
-
Amino Acid Coupling (for non-glycosylated residues):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., N,N-diisopropylethylamine, DIPEA, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF, DCM, and DMF.
-
-
Incorporation of the Glycosylated Threonine Building Block:
-
Due to steric hindrance, use a more powerful coupling reagent like HATU.
-
Pre-activate Fmoc-Thr(αAc3GalNAc)-OH (1.5-2 eq.) with HATU (1.5-2 eq.) and DIPEA or collidine (3-4 eq.) in DMF.
-
Allow for a longer coupling time (e.g., 4-6 hours or overnight) and consider double coupling if necessary.
-
Monitor the coupling completion carefully.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified glycopeptide.
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group as described in Protocol 2, step 2.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Global Deprotection of Glycan Acetyl Groups:
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude, fully deprotected glycopeptide in a minimal amount of water/acetonitrile.
-
Purify the glycopeptide using a preparative reverse-phase C18 HPLC column.
-
A typical gradient for a MUC1 glycopeptide is a linear gradient of 10-50% acetonitrile in water (both containing 0.1% TFA) over 40 minutes at a flow rate of 20 mL/min, with detection at 215 nm.[3]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final glycopeptide.
-
Visualization of Workflows and Pathways
Experimental Workflow for Glycopeptide Synthesis
Caption: Workflow for solid-phase glycopeptide synthesis.
Signaling Pathway: O-GlcNAcylation and Insulin Signaling
O-linked N-acetylglucosamine (O-GlcNAc) modification is a dynamic post-translational modification that, like phosphorylation, regulates the function of many intracellular proteins. In the context of insulin signaling, hyper-O-GlcNAcylation of key signaling proteins, often due to high glucose levels, can lead to insulin resistance.
Caption: O-GlcNAcylation's role in attenuating insulin signaling.
References
- 1. peptide.com [peptide.com]
- 2. Methods for quantification of glycopeptides by liquid separation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting H-Thr(tBu)-OH Coupling
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing H-Thr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The primary challenge in coupling this compound lies in the steric hindrance posed by both the β-branched structure of the threonine backbone and the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl. This steric bulk can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions.[1] This can result in a higher incidence of deletion sequences, where the intended amino acid is not incorporated, ultimately leading to a lower yield of the target peptide.
Q2: What are the typical symptoms of low coupling efficiency with this compound?
A2: Low coupling efficiency with this compound typically manifests as:
-
Positive Kaiser Test: A qualitative ninhydrin test on a few resin beads after the coupling step will result in a blue or purple color, indicating the presence of unreacted primary amines.[2]
-
Mass Spectrometry (MS) Analysis: Analysis of the crude peptide product will show a significant peak corresponding to the mass of the peptide sequence lacking the threonine residue (a deletion sequence).
-
HPLC Analysis: The crude HPLC chromatogram will display multiple peaks, with a reduced peak for the desired full-length peptide and prominent peaks for impurities, including the deletion sequence.[2]
Q3: Can the choice of coupling reagent significantly improve the coupling efficiency of this compound?
A3: Absolutely. The choice of coupling reagent is critical when dealing with sterically hindered amino acids. More potent activating reagents are generally required to overcome the steric hindrance. While standard carbodiimide-based reagents like DIC may be sufficient for some couplings, onium-based reagents (aminium/uronium and phosphonium salts) are often more effective. Reagents like HATU, HCTU, and COMU are known to be more efficient for hindered couplings compared to HBTU.[3]
Q4: What is a "double coupling" strategy, and is it recommended for this compound?
A4: Double coupling is a straightforward technique where the coupling reaction is performed twice before proceeding to the next deprotection step.[3][4] This strategy increases the probability of the reaction going to completion by providing a second opportunity for the activated amino acid to react with any remaining free amines. For a sterically hindered residue like this compound, double coupling is a highly recommended strategy to improve the coupling efficiency and minimize deletion sequences.[4]
Q5: Can increasing the reaction temperature improve the coupling of this compound?
A5: Yes, moderately increasing the reaction temperature (e.g., to 40-50°C) can enhance the rate of the coupling reaction.[3][5] However, this approach should be used with caution as elevated temperatures can also increase the risk of side reactions, most notably racemization of the amino acid being coupled.[1] It is crucial to find a balance between improved coupling efficiency and the preservation of chiral purity.
Troubleshooting Guides
Issue: Positive Kaiser Test After this compound Coupling
A positive Kaiser test indicates incomplete coupling. The following troubleshooting steps can be taken to address this issue.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for a positive Kaiser test.
Recommended Actions:
-
Perform a Double Coupling: Immediately after the first coupling and a positive Kaiser test, perform a second coupling using a freshly prepared solution of activated this compound.
-
Utilize a More Potent Coupling Reagent: For subsequent couplings of this compound or other hindered amino acids, switch to a more powerful activating reagent.
-
Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward.[4]
-
Extend the Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).
-
Capping: If incomplete coupling persists after a double coupling, it is advisable to "cap" the unreacted amines by treating the resin with acetic anhydride. This will prevent the formation of deletion sequences with a free N-terminus, which can be difficult to separate during purification.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Potential for Racemization | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | A standard, cost-effective option, but may be insufficient for very difficult couplings. |
| HBTU | Aminium/Uronium | High | Moderate | A widely used and generally effective reagent. |
| HATU | Aminium/Uronium | Very High | Low | Generally considered superior to HBTU for difficult sequences due to the formation of a more reactive OAt-ester.[6] |
| HCTU | Aminium/Uronium | Very High | Low | Similar in efficacy to HATU. |
| COMU | Aminium/Uronium | Very High | Very Low | A highly efficient reagent that is often considered safer than benzotriazole-based reagents like HBTU and HATU.[4] |
| PyBOP | Phosphonium | High | Low | A good alternative to aminium/uronium reagents, particularly when guanidinylation of the N-terminus is a concern. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and vortex briefly. Allow for a pre-activation time of 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (yellow beads), wash the resin with DMF (5 x 1 min) and proceed to the next deprotection step.
-
If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2.
-
Protocol 2: Double Coupling of this compound
This protocol should be implemented if the Kaiser test is positive after the initial coupling.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Post-Coupling Wash: After the first coupling, wash the resin with DMF (3 x 1 min).
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.
-
Add the newly activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for an additional 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. If the test is negative, wash the resin with DMF (5 x 1 min) and proceed.
-
If the test remains positive, consider capping the unreacted amines (Protocol 3).
-
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
-
Resin Preparation: After the final coupling attempt and subsequent DMF washes, wash the resin with DCM (3 x 1 min).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Signaling Pathways and Workflows
Logical Relationship for Reagent Selection
Caption: Reagent selection guide for hindered couplings.
References
Technical Support Center: Aggregation in Peptides Containing H-Thr(tBu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, specifically for sequences containing O-tert-butyl-L-threonine (H-Thr(tBu)-OH).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Threonine prone to aggregation? A: Threonine, along with other amino acids like Gln and Ser, can form intra-chain and inter-chain hydrogen bonds, which contributes to the formation of secondary structures like β-sheets. These structures can lead to self-association and aggregation of peptide chains, especially during solid-phase peptide synthesis (SPPS) as the peptide elongates[1]. While the tert-butyl (tBu) protecting group on the threonine side chain prevents its direct involvement in side reactions, the inherent nature of the amino acid backbone can still drive aggregation.
Q2: What are the common signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)? A: Key indicators of on-resin aggregation include:
-
Resin Shrinking: The peptide-resin matrix fails to swell properly or shrinks, indicating poor solvation[1][2].
-
Slow Reactions: Both Fmoc deprotection and amino acid coupling steps become sluggish or incomplete[1][2].
-
Inaccurate Tests: Standard amine tests, such as the Kaiser or TNBS test, may give false-negative results because the aggregated peptide chains make the N-terminus inaccessible to the test reagents[2].
-
Altered Deprotection Profile: In continuous flow synthesizers, the UV-deprotection profile may appear flattened and broadened[2].
Q3: Does the this compound protecting group itself cause aggregation? A: The tBu group is primarily a protecting group for the hydroxyl function of threonine. While very hydrophobic protecting groups can sometimes influence aggregation, the primary driver for aggregation in threonine-containing peptides is the propensity of the peptide backbone to form hydrogen bonds[1]. In some cases, substituting Ser(tBu) or Thr(tBu) with Trityl (Trt) derivatives has been reported to have a beneficial effect on peptide solvation.
Q4: Can aggregation issues be predicted before synthesis? A: Predicting aggregation based solely on sequence is challenging[1]. However, sequences with stretches of hydrophobic residues (Ala, Val, Ile) or those rich in amino acids that can form hydrogen bonds (Gln, Ser, Thr) are frequently problematic. For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis closely for signs of aggregation.
Troubleshooting Guides
Issue 1: On-Resin Aggregation During Synthesis
If you observe signs of aggregation during SPPS, such as poor resin swelling or incomplete reactions, consider the following strategies.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Strategy Comparison for On-Resin Aggregation
| Strategy | Mechanism of Action | Typical Implementation | Reference |
| Change Solvent | Improves solvation of the peptide-resin complex. | Switch from DMF to NMP or use DMSO. | [1][3] |
| Chaotropic Salts | Disrupt secondary structures (β-sheets) by interfering with hydrogen bonds. | Add 0.8 M LiCl or 4 M KSCN to DMF for washing steps before coupling. | [1][2] |
| Elevated Temperature | Increases reaction kinetics and can help disrupt transient secondary structures. | Couple at a higher temperature (e.g., 55°C) or use a microwave peptide synthesizer. | [1][2] |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, reversibly disrupting the formation of secondary structures. | Substitute a Ser or Thr residue and the preceding amino acid with the appropriate pseudoproline dipeptide. | [1] |
| Backbone Protection | A 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the α-nitrogen prevents hydrogen bonding. | Incorporate an Hmb/Dmb protected amino acid every 6-7 residues. | [1] |
Issue 2: Poor Solubility of the Purified Peptide
After cleavage and purification, peptides containing this compound (now deprotected to Threonine) may still exhibit poor solubility in aqueous buffers.
Caption: Decision workflow for solubilizing purified peptides.
Effective Additives for Improving Peptide Solubility in Solution
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action | Reference |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupts hydrophobic interactions. | [4][5] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation. | [4][6] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. | [4][7] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure. | [4] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Prevents hydrophobic aggregation at low concentrations. | [4] |
Experimental Protocols
Protocol 1: Using Pseudoproline Dipeptides to Mitigate On-Resin Aggregation
This protocol outlines the manual coupling of a pseudoproline dipeptide, which is highly effective for sequences containing Ser or Thr.[1]
Workflow Diagram
Caption: Pseudoproline dipeptides disrupt inter-chain hydrogen bonding.
Materials:
-
Fmoc-deprotected peptide resin
-
Fmoc-Xaa-Thr(ψPro)-OH dipeptide (5 eq.)
-
Coupling reagent (e.g., HCTU, HATU, PyBOP) (5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: After deprotecting the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min)[2].
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and coupling reagent (5 eq.) in a minimum volume of DMF or NMP.
-
Coupling: Add DIPEA (10 eq.) to the activation mixture and mix thoroughly. Immediately add this solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Using phosphonium- or aminium-activated dipeptides, coupling is generally complete within 1 hour.
-
Confirmation: Check for completion of the coupling using a qualitative test like the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next Fmoc-deprotection step[2].
-
Cleavage: The native Threonine residue is regenerated automatically during the final TFA-mediated cleavage from the resin[1].
Protocol 2: General Peptide Solubility Assay
This protocol provides a systematic approach to determine the optimal solvent for a newly purified peptide[4].
Materials:
-
Lyophilized peptide (a small, accurately weighed amount, e.g., 1 mg)
-
Sterile deionized water
-
0.1 M Ammonium Bicarbonate (for acidic peptides)
-
10% Acetic Acid (for basic peptides)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Calculate Net Charge: Determine the net charge of your peptide at neutral pH. Assign +1 to each basic residue (K, R, H) and the N-terminus. Assign -1 to each acidic residue (D, E) and the C-terminus[8].
-
Test Aqueous Solubility: Add a small volume of sterile water to the peptide to make a 1 mg/mL solution. Vortex briefly. Visually inspect for undissolved particles. If the solution is clear, the peptide is water-soluble[4].
-
Test pH-Modified Solubility (if insoluble in water):
-
For Basic Peptides (Net Positive Charge): To the peptide suspension, add small aliquots (e.g., 5 µL) of 10% acetic acid. Vortex after each addition and check for dissolution[4][8].
-
For Acidic Peptides (Net Negative Charge): To the peptide suspension, add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate. Vortex after each addition and check for dissolution[4].
-
-
Test Organic Solvent Solubility (if insoluble in aqueous solutions):
-
Weigh a fresh, small amount of lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide dissolves completely[4][5].
-
Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final concentration. Adding the aqueous phase too quickly can cause precipitation[4].
-
-
Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new, clean tube[4]. This is your final stock solution.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. genscript.com [genscript.com]
side reactions associated with H-Thr(tBu)-OH in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting side reactions associated with the use of H-Thr(tBu)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with Threonine (Thr) during peptide synthesis?
A1: The most significant side reaction involving threonine residues, particularly when the side chain is protected with a tert-butyl (tBu) group, is an N→O acyl migration. This intramolecular rearrangement occurs under acidic conditions, typically during the final cleavage and deprotection step with trifluoroacetic acid (TFA).[1]
Q2: What is N→O acyl migration and when does it occur?
A2: N→O acyl migration is an intramolecular reaction where the peptide bond C-terminal to the threonine residue rearranges from the alpha-amino group to the side-chain hydroxyl group, forming an O-acyl isopeptide (an ester linkage).[2] This reaction is catalyzed by strong acids and is therefore a common occurrence during TFA-mediated cleavage of the peptide from the resin and removal of acid-labile protecting groups like tBu.[1]
Q3: Is the N→O acyl migration reversible?
A3: Yes, the formation of the O-acyl isopeptide is a reversible process. The native peptide bond can be reformed from the O-acyl isopeptide via a spontaneous O→N acyl migration under neutral or slightly basic conditions (pH ~7-7.5).[2][3]
Q4: What is an O-acyl isopeptide?
A4: An O-acyl isopeptide is an isomer of the native peptide where an amide bond at a serine or threonine residue is replaced by an ester bond involving the amino acid's side-chain hydroxyl group. These isopeptides are stable under acidic conditions but can be converted back to the native peptide at neutral or slightly basic pH.[2][4]
Q5: Can this side reaction be beneficial?
A5: Yes. The formation of O-acyl isopeptides can be intentionally employed in the "O-acyl isopeptide method" for the synthesis of "difficult sequences." These are often hydrophobic peptides prone to aggregation. The introduction of an ester linkage can disrupt the secondary structure, improving solubility and facilitating purification. The native peptide can then be regenerated by O→N acyl migration.[4][5][6]
Q6: How can I detect the formation of the O-acyl isopeptide?
A6: The O-acyl isopeptide can be detected and separated from the native peptide using analytical techniques like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). The isopeptide will typically have a different retention time than the native peptide.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in your experiments.
Issue 1: Incomplete Deprotection of the Thr(tBu) Group
-
Symptom: Mass spectrometry analysis of the cleaved peptide shows a mass corresponding to the peptide with the tBu group still attached (+56 Da).
-
Possible Cause: Insufficient acid strength or reaction time for complete removal of the tBu protecting group. Peptides containing Ser(tBu) or Thr(tBu) may require stronger acidic conditions for complete deprotection.[7]
-
Solution:
-
Increase TFA Concentration: Ensure your cleavage cocktail contains a high concentration of TFA (e.g., 95%).
-
Extend Cleavage Time: Prolong the cleavage reaction time. Monitor the deprotection progress by taking aliquots at different time points and analyzing them by HPLC-MS.[9]
-
Optimize Scavengers: While scavengers primarily prevent side reactions from reactive cations, ensuring an optimal cocktail can improve overall cleavage efficiency.
-
Issue 2: Presence of an Unexpected Isomer in HPLC/MS Analysis
-
Symptom: HPLC analysis shows a significant peak with the same mass as the target peptide but a different retention time.
-
Possible Cause: This is likely the O-acyl isopeptide formed via N→O acyl migration at a threonine residue during TFA cleavage.
-
Solution:
-
Confirmation: Isolate the peak and confirm its identity as the O-acyl isopeptide.
-
Reversal to Native Peptide: Treat the mixture containing the isopeptide under neutral or slightly basic conditions to induce O→N acyl migration and convert the isopeptide back to the desired native peptide. (See Experimental Protocol below).
-
Issue 3: Low Yield of the Target Peptide Containing Threonine
-
Symptom: The final yield of the purified peptide is lower than expected.
-
Possible Causes:
-
Incomplete coupling of the amino acid following the threonine residue due to steric hindrance.
-
Formation of the O-acyl isopeptide during cleavage, which may not have been fully converted back to the native peptide or was lost during purification.
-
Aggregation of the peptide during synthesis, which is common for sequences containing multiple hydrophobic or hydrogen-bonding residues like threonine.[10]
-
-
Solutions:
-
Optimize Coupling: Use a more efficient coupling reagent or extend the coupling time for the residue following threonine.
-
Ensure Complete O→N Migration: If O-acyl isopeptide formation is suspected, implement the reversal protocol and monitor the conversion by HPLC.
-
Address Aggregation: Consider using pseudoproline dipeptides or other aggregation-disrupting strategies during synthesis.[10]
-
Quantitative Data on Side Reactions
| Condition | Parameter | Expected Outcome on N→O Acyl Migration | Reference(s) |
| TFA Cleavage | TFA Concentration | Higher concentrations of strong acid promote N→O acyl migration. | [1] |
| Cleavage Time | Prolonged exposure to TFA increases the formation of the O-acyl isopeptide. A treatment time of over 1.5 hours can lead to significant byproduct formation. | [11] | |
| Temperature | Higher temperatures can accelerate the rate of N→O acyl migration. | General Knowledge | |
| Scavengers | The primary role of scavengers is to quench reactive carbocations. Their direct impact on N→O acyl migration is not well-documented, but they are crucial for preventing other side reactions. | [12][13] | |
| O→N Acyl Migration | pH | Occurs readily at neutral to slightly basic pH (7.0 - 7.5). | [2][3] |
| Solvent | Aqueous buffers are typically used for the reversal. | [3] | |
| Temperature | The reaction generally proceeds efficiently at room temperature. | [14] |
Experimental Protocols
Protocol for O→N Acyl Migration (Reversal of O-Acyl Isopeptide)
This protocol outlines the procedure to convert the O-acyl isopeptide back to the native peptide.
1. Materials:
-
Crude peptide mixture containing the O-acyl isopeptide (lyophilized TFA salt).
-
Phosphate buffered saline (PBS), pH 7.4, or a similar neutral buffer.
-
Acetonitrile (ACN) and water (HPLC grade).
-
Trifluoroacetic acid (TFA) for HPLC mobile phase.
-
Analytical and preparative HPLC system.
-
Mass spectrometer.
2. Procedure:
-
Dissolution: Dissolve the crude peptide mixture in the neutral buffer (e.g., PBS at pH 7.4). The concentration will depend on the solubility of the peptide, but a starting point of 1 mg/mL is common.
-
Incubation: Gently stir or let the solution stand at room temperature.
-
Monitoring the Reaction:
-
Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture.
-
Quench the reaction by acidifying the aliquot with a small amount of TFA.
-
Analyze the aliquot by analytical HPLC-MS to monitor the disappearance of the O-acyl isopeptide peak and the appearance of the native peptide peak.[7]
-
-
Completion: The reaction is typically complete within a few hours. Continue monitoring until the O-acyl isopeptide peak is no longer detected or its area remains constant.
-
Purification: Once the conversion is complete, purify the native peptide from the reaction mixture using standard preparative HPLC methods.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
N→O Acyl Migration and Reversal Pathway
Caption: N→O and O→N acyl migration pathway for threonine-containing peptides.
Troubleshooting Workflow for this compound Side Reactions
Caption: Troubleshooting workflow for side reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Problem with Reaction Path Diagram [groups.google.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine
Welcome to the technical support center for the deprotection of tert-butyl (tBu) groups from threonine residues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical step in peptide synthesis and medicinal chemistry.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the deprotection of tert-butyl protected threonine, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength or Concentration: The tert-butyl ether of threonine can be sterically hindered, requiring strong acidic conditions for complete removal.[1] 2. Short Reaction Time: The deprotection reaction may not have proceeded to completion. 3. Low Temperature: Reactions performed at temperatures below room temperature will proceed at a slower rate.[1] 4. Poor Resin Swelling (in SPPS): In solid-phase peptide synthesis, inadequate swelling of the resin can hinder reagent access to the peptide.[1] | 1. Increase Acid Concentration: Use a higher concentration of trifluoroacetic acid (TFA), typically 50-95% in a suitable solvent like dichloromethane (DCM).[1] For particularly stubborn cases, 4M HCl in dioxane is a potent alternative.[1] 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed. 3. Increase Temperature: If compatible with your substrate, cautiously increasing the reaction temperature can enhance the deprotection rate. Thermal deprotection at elevated temperatures (120-240°C) in a suitable solvent is also an option.[2][3] 4. Optimize Swelling: Ensure the chosen solvent system effectively swells the resin. While 100% TFA is a strong acid, it may not be optimal for resin swelling.[1] |
| Side Product Formation (e.g., Alkylation) | 1. Generation of Reactive Tert-butyl Cations: Acid-mediated deprotection generates highly reactive tert-butyl cations.[4][5] 2. Alkylation of Nucleophilic Residues: These cations can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine, leading to undesired byproducts.[1] | 1. Use of Scavengers: Incorporate scavengers into the cleavage cocktail to trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1] A common cocktail is TFA/TIS/H2O (95:2.5:2.5). 2. Thiol-based Scavengers: For peptides containing sensitive residues prone to alkylation, thiol-based scavengers are particularly effective. |
| Formation of Trifluoroacetyl (TFA) Esters | 1. Reaction with TFA Anhydride: Commercially available TFA can contain trifluoroacetic anhydride, which can acylate free hydroxyl groups. 2. Direct Esterification: Under harsh conditions, TFA can directly esterify hydroxyl groups. | 1. Addition of Water: Adding a small amount of water (e.g., 5%) to the TFA can help to hydrolyze any anhydride present.[6] 2. Use High-Purity TFA: Utilize freshly opened, high-purity TFA to minimize the presence of the anhydride. |
| Degradation of Other Acid-Labile Protecting Groups | 1. Non-selective Acidolysis: The strong acidic conditions required for tert-butyl deprotection can also cleave other acid-sensitive protecting groups like Boc, trityl (Trt), and Pbf.[7] | 1. Orthogonal Protection Strategy: If selective deprotection is required, employ protecting groups that are stable to the conditions used for tert-butyl removal (e.g., Fmoc, Cbz). 2. Milder Deprotection Methods: Explore alternative, milder deprotection conditions such as using Lewis acids (e.g., ZnBr2, FeCl3) or thermal deprotection, which may offer greater selectivity.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the deprotection of a tert-butyl group from threonine?
A common and effective method is treatment with a high concentration of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). A typical starting point is a 1:1 mixture of TFA and DCM, with reaction times ranging from 30 minutes to several hours at room temperature.[1]
Q2: Why is my deprotection of Boc-Thr(tBu)-OH incomplete?
Incomplete deprotection of doubly protected threonine can be due to steric hindrance and the stability of the tert-butyl ether. To drive the reaction to completion, you can try increasing the TFA concentration (up to 95%), extending the reaction time, or gently heating the reaction mixture.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
Q3: What are scavengers and why are they necessary?
During the acidic cleavage of the tert-butyl group, a reactive tert-butyl cation is formed.[4][5] This cation can react with nucleophilic amino acid side chains (like tryptophan, methionine, and cysteine) in your peptide, leading to unwanted side products. Scavengers are added to the reaction mixture to "trap" these cations before they can react with your product.[1] Common scavengers include triisopropylsilane (TIS) and water.
Q4: Can I selectively remove the N-Boc group in the presence of a tert-butyl ether on the threonine side chain?
Selective deprotection is challenging as both groups are acid-labile. However, the N-Boc group is generally more sensitive to acid than the tert-butyl ether. Milder acidic conditions, such as using a lower concentration of TFA or a weaker acid like phosphoric acid, might allow for preferential removal of the Boc group.[10] Careful optimization and monitoring are essential.
Q5: Are there any non-acidic methods for tert-butyl deprotection?
Yes, thermal deprotection is a viable alternative. This method involves heating the protected threonine derivative in a suitable solvent at high temperatures (typically 120-240°C).[2][3] This can be advantageous for substrates that are sensitive to strong acids.
Quantitative Data Summary
The following tables summarize quantitative data from various deprotection methods for tert-butyl protected amino acids, including threonine.
Table 1: Comparison of Deprotection Methods for Boc-L-Threonine
| Method | Reagents/Conditions | Time | Yield | Reference |
| Thermal | Ionic Liquid, 150°C | 6 h | Decomposed | [4] |
| Thermal + H₂O | Ionic Liquid, H₂O, 120°C | 5 h | 90% | [4] |
| Thermal + TFA | Ionic Liquid, 2 equiv. TFA, 110°C | 10 min | 92% | [4] |
Table 2: General Acidic Deprotection Protocols
| Protocol | Reagents | Typical Conditions | Notes |
| Standard TFA/DCM | 50% TFA in DCM | Room temperature, 30 min - 2 h | A widely used and effective method.[1] |
| High Concentration TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | Room temperature, 1-3 h | Recommended for complete deprotection and to minimize side reactions with appropriate scavengers. |
| HCl in Dioxane | 4M HCl in Dioxane | Room temperature, 30 min - 1 h | A more potent acidic condition for difficult deprotections.[1] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | Mild conditions | An environmentally benign alternative that can offer good selectivity.[10] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
-
Dissolve the tert-butyl protected threonine derivative in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
If necessary, add appropriate scavengers (e.g., TIS, water).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
Protocol 2: Thermal Deprotection in an Ionic Liquid
-
Dissolve the Boc-protected threonine in a thermally stable ionic liquid.
-
Add a small amount of water.
-
Heat the mixture to 120°C for the specified time, monitoring the reaction.
-
For accelerated deprotection, add 2 equivalents of TFA and heat at 110°C.[4]
-
After completion, the product can be extracted from the ionic liquid.
Visualizations
Caption: General workflow for the deprotection of tert-butyl protected threonine.
Caption: Acid-mediated deprotection pathway of a tert-butyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Managing H-Thr(tBu)-OH Solubility in Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing solubility issues associated with H-Thr(tBu)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving this compound for solid-phase peptide synthesis (SPPS)?
A1: The most widely used and recommended solvent for dissolving this compound and other Fmoc-protected amino acids in SPPS is N,N-Dimethylformamide (DMF).[1][2] High-purity, peptide-synthesis-grade DMF is essential to avoid potential side reactions. N-methylpyrrolidone (NMP) is also a common and effective alternative solvent.[2]
Q2: I'm experiencing difficulty dissolving this compound in DMF. What are the potential causes?
A2: Several factors can contribute to poor solubility of this compound in DMF:
-
Solvent Quality: The purity of DMF is crucial. Degraded DMF can contain amines that may affect the reaction, and absorbed water can alter its solvating properties.[1][2]
-
Temperature: Lower laboratory temperatures can decrease the solubility of amino acid derivatives.
-
Reagent Concentration: Attempting to dissolve this compound at a very high concentration may exceed its solubility limit in DMF.
-
Quality of this compound: Although less common, variations in the crystalline form or purity of the this compound lot could impact its dissolution rate.
Q3: What are some alternative solvents or solvent mixtures to improve the solubility of this compound?
A3: If DMF proves problematic, several alternatives can be employed:
-
N-Methylpyrrolidone (NMP): NMP is an excellent alternative to DMF and is often used for difficult couplings due to its strong solvating properties.[2]
-
Dimethyl Sulfoxide (DMSO): DMSO can be used as a co-solvent with DMF to enhance the solubility of hydrophobic or aggregation-prone sequences. A mixture of up to 25% DMSO in DMF is a common strategy.[1]
-
Dichloromethane (DCM): While less common in modern Fmoc-based SPPS due to its reactivity with piperidine, DCM can be used in some instances, particularly in mixtures with DMF, to improve solubility.[2]
Q4: Is it safe to heat the this compound solution to aid dissolution?
A4: Gentle heating can be an effective method to improve the solubility of this compound. Heating the solution to a temperature between 37-40°C is generally considered safe and can help overcome dissolution challenges.[1] However, it is important to avoid prolonged or excessive heating, as this could potentially lead to degradation of the amino acid derivative.
Q5: My peptide synthesis is failing at the coupling step involving this compound, even with good initial solubility. What could be the issue?
A5: If the amino acid is initially dissolved but the coupling reaction fails, the issue may be related to on-resin aggregation. As the peptide chain elongates, it can fold into secondary structures that hinder the accessibility of the N-terminal amine, preventing efficient coupling. This is particularly common with hydrophobic residues. In such cases, changing the solvent system (e.g., to NMP or a DMF/DMSO mixture) or using specialized coupling reagents may be necessary.
Troubleshooting Guide
This section provides a systematic approach to address solubility and coupling issues encountered with this compound during peptide synthesis.
Issue 1: this compound fails to dissolve completely in the chosen solvent.
Issue 2: Precipitation occurs during the coupling reaction.
Quantitative Data Summary
| Solvent | Estimated Solubility (at 25°C) | Notes |
| N,N-Dimethylformamide (DMF) | ~0.5 M | The most common solvent for SPPS.[1][2] |
| N-Methylpyrrolidone (NMP) | ~0.5 M | A strong alternative to DMF, often used for difficult sequences.[2] |
| Dichloromethane (DCM) | Moderately Soluble | Can be used in mixtures with DMF to improve solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Often used as a co-solvent to disrupt aggregation.[1] |
| Acetonitrile (ACN) | Low Solubility | Not typically used as a primary solvent for coupling. |
| Tetrahydrofuran (THF) | Low Solubility | Not typically used as a primary solvent for coupling. |
| Water | Very Low Solubility | The tert-butyl group significantly reduces aqueous solubility. |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound for SPPS
This protocol describes the standard procedure for dissolving this compound for use in a typical automated or manual solid-phase peptide synthesizer.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF or NMP
-
Clean, dry glass vial or reaction vessel
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound into the clean, dry vial.
-
Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2 M to 0.5 M).
-
Agitate the mixture using a vortex mixer or a magnetic stirrer until the solid is completely dissolved. This should result in a clear, particulate-free solution.
-
If dissolution is slow, gently warm the vial to 37-40°C in a water bath for a few minutes and continue agitation.
-
Visually inspect the solution to ensure no solid particles remain before use in the synthesizer.
Protocol 2: Solubilization of this compound using a Co-Solvent System
This protocol is recommended for situations where this compound exhibits poor solubility in a single solvent system or when synthesizing a known "difficult" or aggregation-prone peptide sequence.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
High-purity, anhydrous DMSO
-
Clean, dry glass vial or reaction vessel
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound into the clean, dry vial.
-
Prepare a co-solvent mixture, typically 1:3 (v/v) of DMSO to DMF. For example, to prepare 4 mL of solvent, use 1 mL of DMSO and 3 mL of DMF.
-
Add the co-solvent mixture to the vial containing the this compound.
-
Agitate the mixture using a vortex mixer until a clear solution is obtained.
-
If necessary, gentle warming to 37-40°C can be applied.
-
Ensure the solution is homogenous and free of particulates before introducing it to the peptide synthesizer.
References
strategies to minimize racemization of H-Thr(tBu)-OH
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions to help you minimize racemization when using H-Thr(tBu)-OH in your peptide synthesis experiments.
Troubleshooting Guide: Racemization of Threonine
Issue: I am observing a significant D-threonine diastereomer impurity in my peptide product. What are the likely causes and how can I resolve this?
This is a common issue that can often be traced back to the conditions used during the amino acid activation and coupling step. Follow this guide to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
The choice of coupling reagent is critical. Some reagents generate highly reactive intermediates that are more prone to racemization.
-
Recommendation: For amino acids susceptible to racemization like threonine, carbodiimide-based activators such as Diisopropylcarbodiimide (DIC) should be used in combination with racemization-suppressing additives.[1]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form reactive esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[2][3] HOAt and 6-Cl-HOBt are also highly effective at suppressing racemization.[3] The combination of DIC with HOBt, HOAt, or Oxyma is an excellent choice for minimizing racemization.[4]
Step 2: Evaluate the Base Used
The presence, type, and concentration of the base used during coupling significantly impact the rate of racemization.[3][4] Bases can abstract the alpha-proton of the activated amino acid, leading to epimerization through an oxazolone intermediate.[4]
-
Recommendation: If possible, perform the coupling in the absence of a base.[5] Base-free conditions have been shown to reduce racemization to a negligible extent.[5] When a base is required, use the weakest possible base at the lowest necessary concentration.
-
Base Selection: Sterically hindered and weaker bases are preferred. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are better choices than the stronger, less hindered triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3][4]
Step 3: Control the Reaction Temperature
Higher reaction temperatures accelerate the rate of racemization.[6]
-
Recommendation: Perform the coupling reaction at a lower temperature. An optimal range is typically 0°C to room temperature.[5][6] For particularly sensitive couplings, maintaining the reaction at 0°C is advisable.
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization, although this is often constrained by the solubility of reagents and the swelling of the solid support resin.[6]
-
Recommendation: Where possible, using less polar solvents may help reduce racemization.[6] A common and effective solvent mixture for suppressing racemization is DMF/DCM (1:1).[5]
Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting racemization issues with this compound.
Caption: A workflow diagram for troubleshooting racemization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the racemization of this compound during coupling?
Racemization of N-alpha-protected amino acids during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[4] The process is as follows:
-
Activation: The carboxyl group of this compound is activated by a coupling reagent.
-
Cyclization: In the presence of a base, the activated carbonyl is attacked by the oxygen of the preceding amide bond, forming the oxazolone ring.
-
Enolization: The alpha-proton on the oxazolone ring is now highly acidic and can be easily abstracted by a base, leading to the formation of an achiral enolate intermediate.
-
Reprotonation: Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-amino acid residues in the peptide chain.
Caption: The oxazolone mechanism for amino acid racemization during peptide coupling.
Q2: Which coupling reagents and additives are recommended to prevent threonine racemization?
The choice of coupling reagent and additive significantly affects racemization levels. While specific data for this compound is limited, studies on the similarly structured Fmoc-Ser(tBu)-OH provide excellent guidance. Combinations of DIC with Oxyma or HOBt are highly effective at minimizing D-isomer formation.[7] Uronium/aminium-based reagents like HATU and HBTU can also be used, but often show higher racemization, especially in the presence of a base like NMM or DIPEA.[7][8]
Q3: How can I quantify the level of racemization in my final peptide product?
The extent of racemization can be accurately determined by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography.
-
Method: A sample of the purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours.[6] To account for any racemization that may occur during hydrolysis itself, using deuterated acid (e.g., DCl in D₂O) is recommended.
-
Analysis: The resulting amino acid mixture is then analyzed on a chiral HPLC column, which can separate the D- and L-isomers of threonine.[6] The percentage of racemization is calculated by quantifying the peak areas of the D- and L-isomers.[6]
Quantitative Data Summary
The following table summarizes the percentage of D-isomer formation observed during the coupling of Fmoc-Ser(tBu)-OH, a structurally similar amino acid to this compound, with various coupling reagents. This data illustrates the critical impact of reagent choice on stereochemical purity.
| Coupling Reagent/Additive | Base | % D-Isomer Formation | Reference |
| DIC / Oxyma | - | < 0.1% | [7] |
| DIC / HOBt | DIPEA | 0.2% | [8] |
| HBTU / HOBt | DIPEA | 0.3% | [8] |
| HATU | NMM | 1.1% | [7] |
| PyBOP | DIPEA | 1.4% | [8] |
Data shown is for the coupling of Fmoc-L-Ser(tBu)-OH with H-L-Leu-OtBu and serves as a representative model for β-hydroxy amino acids.[7][8]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a standard protocol (e.g., 20% piperidine in DMF for 10-20 minutes).
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve 3.0 equivalents of Fmoc-Thr(tBu)-OH and 3.0 equivalents of HOBt in a 1:1 mixture of DMF and DCM.[5]
-
Cool the solution to 0°C in an ice bath.
-
Add 3.0 equivalents of DIC to the solution and allow the mixture to pre-activate for 5-10 minutes at 0°C.
-
Add the cold activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours. The reaction can be kept at 0°C or allowed to slowly warm to room temperature.
-
Monitoring & Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the percentage of D-threonine in a synthetic peptide.
-
Peptide Hydrolysis:
-
Place a precisely weighed sample (approx. 0.5-1.0 mg) of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M DCl in D₂O.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[6]
-
-
Sample Preparation:
-
After hydrolysis, cool the sample and centrifuge to pellet any solids.
-
Carefully transfer the supernatant to a new microfuge tube and dry it completely using a centrifugal evaporator.
-
Re-dissolve the dried amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2) for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column (e.g., a ligand-exchange or Pirkle-type column) designed for amino acid enantiomer separation.
-
Use an appropriate mobile phase gradient as recommended by the column manufacturer to separate the D- and L-isomers of threonine.
-
Monitor the elution profile using a UV detector.
-
-
Quantification: Identify the peaks corresponding to L-threonine and D-threonine based on retention times of standards. Integrate the peak areas for both isomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-Thr) / (Area(L-Thr) + Area(D-Thr))] * 100
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Incomplete Deprotection of H-Thr(tBu)-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the tert-butyl (tBu) protecting group from threonine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is H-Thr(tBu)-OH?
This compound is a derivative of the amino acid L-threonine.[1][2] Its full chemical name is (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid.[2] The side-chain hydroxyl group of threonine is protected by a tert-butyl (tBu) ether.[3] This protection is crucial in Fmoc-based peptide synthesis to prevent unwanted side reactions at the hydroxyl group during the coupling steps.[3][4]
Q2: What is the function of the tert-butyl (tBu) protecting group?
The tert-butyl (tBu) group is an acid-labile protecting group used to mask the reactive hydroxyl side chain of threonine (and serine) in Fmoc SPPS.[3][5] This prevents the hydroxyl group from interfering with the peptide bond formation. The tBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is designed to be cleaved under strong acidic conditions, typically at the final step of synthesis.[4][6]
Q3: How is the tBu group from Thr(tBu) typically removed?
The tBu group is removed during the final cleavage step, where the synthesized peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously.[7] This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[8][9]
Q4: What are the primary indicators of incomplete deprotection of Thr(tBu)?
The most direct evidence of incomplete deprotection is found during the analysis of the crude peptide. In mass spectrometry (MS) analysis, the presence of a species with a mass increase of +56 Da relative to the expected molecular weight of the target peptide indicates a remaining tBu group. Reverse-phase HPLC analysis may also show a distinct, more hydrophobic peak corresponding to the still-protected peptide.
Troubleshooting Guide
Issue: Mass spectrometry analysis of my crude peptide shows a significant peak at [M+56]+.
This indicates that a portion of your peptide population retains the t-butyl protecting group on at least one threonine (or serine/aspartic acid/glutamic acid) residue. The following sections will help you diagnose and resolve this issue.
Q5: What are the most common causes of incomplete tBu deprotection from threonine?
Incomplete deprotection is often linked to several factors:
-
Insufficient Acid Strength: The concentration of TFA in the cleavage cocktail may be too low. Studies have shown that reducing TFA content can lead to incomplete removal of tBu groups from Ser(tBu) and Thr(tBu).[10]
-
Inadequate Cleavage Time: The duration of the acid treatment may be too short to fully cleave the sterically hindered tBu ether from the threonine side chain.[11]
-
Steric Hindrance: The local environment of the Thr(tBu) residue within the peptide sequence can affect the accessibility of the cleavage reagents.
-
Peptide Aggregation: If the peptide chain aggregates on the resin, it can physically block the cleavage reagents from accessing the tBu groups, leading to incomplete deprotection.[12]
-
Poor Resin Swelling: In solid-phase synthesis, if the resin does not swell properly in the cleavage cocktail, the acid cannot efficiently penetrate the resin beads to reach all the peptide chains.[11]
Q6: How can I adjust my cleavage protocol to ensure complete deprotection?
Optimizing the cleavage cocktail and reaction conditions is the most effective way to resolve incomplete deprotection.
-
Increase Cleavage Time: Extend the cleavage reaction time from the standard 1-2 hours to 3-4 hours. It is advisable to perform a time-course study by analyzing small aliquots at different time points via HPLC to determine the optimal duration.[13][14]
-
Increase TFA Concentration: For many sequences, a cleavage cocktail of 95% TFA is sufficient.[14] Ensure your cocktail has a high concentration of TFA.
-
Use Optimized Scavenger Cocktails: Scavengers are critical for trapping the reactive tert-butyl cations generated during cleavage, preventing them from reattaching to sensitive residues.[10][13] While a standard cocktail works for many peptides, more complex sequences may require different mixtures.
Data Presentation: Cleavage Cocktail Formulations
The table below summarizes common cleavage cocktails and their applications.
| Cocktail Name | Composition (v/v/v) | Application Notes |
| Standard | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | A general-purpose, non-malodorous cocktail suitable for most sequences, especially those without Cys, Met, or Trp residues.[14] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT | A classic, powerful cocktail for complex peptides containing multiple sensitive residues like Arg(Pmc), Cys, and Trp. The scavengers protect against various side reactions.[14] |
| Two-Step | Step 1: 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% Water (30 min) Step 2: Add TFA to 80% (150 min) | A specialized protocol designed to mitigate certain side reactions while ensuring complete deprotection. The initial lower TFA concentration is followed by a higher concentration.[10] |
Q7: What if optimizing the cleavage cocktail doesn't solve the problem?
If optimization of the cleavage step fails, the issue may be related to on-resin problems that occurred during synthesis.
-
Address Peptide Aggregation: Difficult sequences, particularly those rich in hydrophobic or β-branched amino acids, are prone to aggregation.[12] This can hinder both coupling and deprotection steps. Consider using pseudo-proline dipeptides or other "difficult sequence" protocols during synthesis to disrupt secondary structures.
-
Ensure Proper Resin Swelling: Use a resin and synthesis solvents that are compatible and ensure adequate swelling throughout the synthesis process.
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete tBu deprotection.
Deprotection Mechanism
Caption: Mechanism of acid-catalyzed tBu group removal.
Experimental Protocols
Protocol 1: Test Cleavage and Deprotection
This protocol is used to assess the completeness of deprotection on a small scale before processing the entire batch.
-
Resin Preparation: Withdraw approximately 2-5 mg of the dried peptide-resin and place it in a 1.5 mL microcentrifuge tube.[12]
-
Add Cleavage Cocktail: Add 100-200 µL of the chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.[12]
-
Reaction: Cap the tube and allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.
-
Peptide Precipitation: After the reaction, add 1 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether to the tube to precipitate the peptide.[11][12]
-
Isolation: Centrifuge the tube for 2 minutes at high speed to pellet the crude peptide. Carefully decant the ether.[13]
-
Washing: Wash the pellet twice more with 1 mL of cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]
Protocol 2: Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol is used to analyze the purity of the crude peptide and identify the presence of incompletely deprotected species.
-
Sample Preparation: Dissolve the dried crude peptide from Protocol 1 in a suitable solvent (e.g., 50% acetonitrile/water containing 0.1% TFA).[13]
-
Injection: Inject the dissolved sample onto an appropriate C18 RP-HPLC column.
-
Elution: Elute the peptide using a standard gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient runs from 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Analysis: Incomplete deprotection will typically result in a post-eluting peak (more hydrophobic) relative to the main product peak. Collect fractions for mass spectrometry analysis.
Protocol 3: Mass Spectrometry (MS) Analysis
This protocol confirms the identity of the peaks observed in the HPLC chromatogram.
-
Sample Preparation: Use the fractions collected from HPLC or the dissolved crude peptide sample.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or MALDI Mass Spectrometry.
-
Interpretation: Compare the observed mass-to-charge (m/z) ratios with the theoretical values. The presence of a peak corresponding to the expected mass + 56.1 Da confirms the presence of one residual t-butyl group.
References
- 1. This compound | 4378-13-6 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
impact of scavengers on H-Thr(tBu)-OH stability during cleavage
Welcome to the Technical Support Center for H-Thr(tBu)-OH stability during cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of tert-butyl (tBu) protecting group removal from Threonine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the cleavage of the tBu group from this compound?
The main challenge is ensuring the complete removal of the acid-labile tert-butyl (tBu) ether from the threonine side-chain under conditions that minimize side reactions. The tBu ethers on serine and threonine can be resistant to lower concentrations of acid, potentially leading to incomplete deprotection.[1]
Q2: What are scavengers and why are they essential in the cleavage cocktail for this compound?
During the trifluoroacetic acid (TFA)-mediated cleavage of the tBu group, a highly reactive tert-butyl cation (tBu+) is generated.[1][2] This carbocation can re-attach to the deprotected hydroxyl group of threonine or react with other nucleophilic sites. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing side reactions and improving the purity of the final product.[1][2]
Q3: How do I choose the right scavengers for my this compound cleavage?
The choice of scavenger is critical for a successful cleavage. Triisopropylsilane (TIS) is a highly effective scavenger for tBu cations.[1] Water is also commonly used in small percentages (e.g., 2.5-5%) to hydrolyze tBu cations.[1] For peptides containing other sensitive residues like Cysteine or Tryptophan, other scavengers like thioethers (e.g., Thioanisole, Dimethyl Sulfide - DMS) or thiols (e.g., 1,2-Ethanedithiol - EDT) may be necessary.[1][3]
Q4: Can incomplete cleavage of the tBu group from this compound occur?
Yes, incomplete cleavage is a common issue. This can be due to insufficient acid strength or concentration, inadequate reaction time, or low temperatures.[3][4] It has been observed that a reduction in the TFA content in the cleavage mixture can lead to the incomplete removal of the tBu protecting group in peptides containing Ser(tBu) and/or Thr(tBu).[3][5]
Troubleshooting Guide
This section addresses specific issues encountered during tBu deprotection from this compound and provides actionable solutions.
Issue 1: Incomplete Deprotection of this compound
-
Symptom: HPLC or Mass Spectrometry analysis shows the presence of the starting material, this compound, after the cleavage reaction.
-
Possible Cause 1: Insufficient Acid Concentration. The tBu ether on threonine can be resistant to lower concentrations of TFA.[1][3]
-
Solution: Ensure the cleavage cocktail contains at least 90-95% TFA.[1]
-
-
Possible Cause 2: Inadequate Reaction Time. The deprotection reaction may require more time to reach completion.[4]
-
Solution: Extend the reaction time to 3-4 hours and monitor the progress by HPLC.[1]
-
-
Possible Cause 3: Low Temperature. Cleavage reactions are typically performed at room temperature, and lower temperatures can slow down the reaction rate.[4]
-
Solution: Ensure the reaction is carried out at a consistent room temperature (typically 20-25°C).[4]
-
Issue 2: Observation of Unexpected Side Products
-
Symptom: Analysis reveals by-products, potentially with a mass increase corresponding to the re-attachment of a tBu group.
-
Possible Cause: Insufficient Scavenging. The tBu cations generated during deprotection are not being effectively trapped.[1]
-
Solution: Ensure an adequate amount of scavenger, such as Triisopropylsilane (TIS), is present in the cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
Quantitative Data Summary
The following table summarizes commonly used cleavage cocktails and their effectiveness in preventing side reactions. While specific quantitative data for this compound is limited in the literature, the effectiveness is inferred from studies on peptides containing Thr(tBu).
| Cleavage Cocktail Composition (v/v/v) | Target Protecting Groups | Efficacy and Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | Boc, tBu, Trt | A standard and effective cocktail for most applications. TIS is a potent scavenger for tBu cations.[1] |
| TFA / H₂O (95:5) | Boc, tBu, Trt | Use with caution. Not recommended for peptides with sensitive residues like Trp, Met, or Cys due to the lack of specific scavengers.[6] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | All peptides | A robust cocktail for complex peptides with multiple sensitive residues. However, it is highly malodorous.[7] |
| Reagent B: TFA / Phenol / H₂O / TIS (88:5:5:2) | Trityl-based groups | An "odorless" alternative to Reagent K, but it does not adequately protect Cysteine and Methionine from oxidation.[2] |
| Two-step cleavage: 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, 2. Add TFA to 80% and continue for 150 min | Peptides with Cys, Ser(tBu), Thr(tBu) | Shown to be beneficial in mitigating S-t-butylation of Cysteine residues while ensuring complete deprotection of Ser/Thr(tBu).[3] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage of this compound
-
Preparation: Weigh the this compound starting material and place it in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare a sufficient volume to dissolve the starting material completely.
-
Deprotection Reaction: Add the cleavage cocktail to the this compound. Gently agitate the mixture at room temperature.
-
Reaction Monitoring: After 1-2 hours, take a small aliquot of the reaction mixture, evaporate the TFA with a stream of nitrogen, and analyze the residue by HPLC or TLC to check the progress of the reaction.[4][7]
-
Work-up: Once the reaction is complete (typically 2-4 hours), evaporate the TFA under reduced pressure.
-
Precipitation: Add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude product.[7]
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.[7]
-
Drying: Dry the product under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in Water.[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[4]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Detection: UV at 214 nm or 220 nm.
-
Analysis: Monitor the disappearance of the this compound peak and the appearance of the deprotected H-Thr-OH peak.
Visualizations
Caption: Mechanism of this compound cleavage and the role of scavengers.
Caption: Troubleshooting workflow for incomplete this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Collection - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: H-Thr(tBu)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using H-Thr(tBu)-OH in peptide synthesis. Our focus is on preventing unwanted side-chain modifications to ensure the integrity and purity of the final peptide product.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving potential side-chain modifications of the tert-butyl (tBu) protected threonine residue during solid-phase peptide synthesis (SPPS).
Issue 1: Incomplete Deprotection of the Thr(tBu) Side Chain
-
Symptom: Mass spectrometry (MS) analysis of the cleaved peptide shows a mass corresponding to the desired peptide +56 Da.
-
Cause: The concentration or duration of the trifluoroacetic acid (TFA) in the cleavage cocktail is insufficient to completely remove the tBu protecting group. This can be more prevalent when lower concentrations of TFA are used to mitigate other side reactions.[1]
-
Solution:
-
Increase TFA Concentration: Ensure the cleavage cocktail contains a high concentration of TFA, typically 95%.
-
Extend Cleavage Time: Increase the duration of the cleavage reaction to 2-4 hours at room temperature.
-
Optimize Scavenger Mix: While scavengers are crucial, ensure they do not significantly dilute the TFA concentration to a point where deprotection is inefficient.
-
Issue 2: O-Sulfonation of the Threonine Side Chain
-
Symptom: MS analysis reveals a mass corresponding to the desired peptide +80 Da.
-
Cause: This side reaction is particularly common during the TFA-mediated cleavage of peptides containing arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[2] In the absence of suitable scavengers, the cleaved sulfonyl group can react with the hydroxyl group of threonine. This can occur in high yields if not properly addressed.[2]
-
Solution:
-
Use an Optimized Scavenger Cocktail: The inclusion of scavengers that can effectively trap the sulfonated species is critical. A mixture of thioanisole and thiocresol has been shown to be effective in suppressing this side reaction.
-
Enzymatic Removal: In cases where O-sulfonation has already occurred, treatment with the enzyme arylsulfate-sulfohydrolase can be used to desulfonate the peptide.
-
Issue 3: N→O Acyl Shift at the Threonine Residue
-
Symptom: MS analysis shows a peak corresponding to the desired peptide mass, but the peptide exhibits different chromatographic behavior (e.g., altered retention time in HPLC). This is because the N→O acyl shift results in an isomeric depsipeptide.
-
Cause: This is a well-documented side reaction for serine and threonine-containing peptides that is catalyzed by strong acids like TFA.[3] The peptide backbone's amide bond rearranges to form an ester linkage with the threonine side-chain hydroxyl group.
-
Solution:
-
Minimize TFA Exposure: Keep the cleavage time to the minimum required for complete deprotection.
-
Reversal of the Acyl Shift: The N→O acyl shift is reversible. The ester bond of the depsipeptide can be converted back to the more stable amide bond by treatment with a mild base. A common method is to dissolve the peptide in an aqueous buffer at a neutral or slightly basic pH (e.g., pH 7-8).[3]
-
Issue 4: tert-Butylation of Other Residues
-
Symptom: MS analysis shows a mass corresponding to the desired peptide +56 Da, but the modification is on a susceptible residue like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), not on the threonine.
-
Cause: The tBu cations generated from the deprotection of Thr(tBu) and other tBu-protected amino acids are highly reactive electrophiles that can alkylate nucleophilic side chains.
-
Solution:
-
Effective Scavenging: The use of a robust scavenger cocktail is essential to trap the tBu cations. Common and effective scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
-
Protect Susceptible Residues: For highly sensitive sequences, consider using a Boc protecting group on the indole nitrogen of tryptophan.
-
Frequently Asked Questions (FAQs)
Q1: Is side-chain protection of threonine always necessary in Fmoc-SPPS?
While some studies have shown successful synthesis of short peptides without threonine side-chain protection, for longer or more complex peptides, protection is highly recommended to prevent side reactions such as O-acylation during coupling steps. The use of Fmoc-Thr(tBu)-OH is a standard and reliable approach.
Q2: What is an orthogonal protection strategy and why is it important for this compound?
An orthogonal protection strategy uses protecting groups that can be removed under different chemical conditions. The Fmoc/tBu strategy is a classic example: the N-terminal Fmoc group is base-labile (removed by piperidine), while the tBu side-chain protecting group on threonine is acid-labile (removed by TFA). This orthogonality is crucial as it allows for the selective deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protection.
Q3: Can the choice of coupling reagent affect the stability of the Thr(tBu) group?
While the tBu group is generally stable to most standard coupling conditions, highly acidic conditions or prolonged exposure to certain activating agents could potentially lead to some loss of the protecting group. However, in standard Fmoc-SPPS, the primary concern is not the stability during coupling but rather the prevention of side reactions during the final cleavage. Using standard and efficient coupling reagents like HBTU, HATU, or DIC/HOBt is generally safe for Fmoc-Thr(tBu)-OH.
Q4: How can I detect and quantify side-chain modifications of threonine?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical techniques. HPLC can separate peptides with different modifications, often showing up as distinct peaks. MS is used to identify the mass of the peptide and any adducts, with a +56 Da shift indicating incomplete deprotection or tert-butylation, and a +80 Da shift suggesting O-sulfonation. Tandem MS (MS/MS) can be used to pinpoint the exact location of the modification on the peptide sequence.[4]
Q5: What is the best cleavage cocktail to use for a peptide containing Thr(tBu), Arg(Pbf), and Trp?
For such a peptide, a cleavage cocktail with a robust scavenger mixture is essential. A widely used and effective cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Another common option is TFA/TIS/water/EDT (94:1:2.5:2.5). The TIS and EDT will scavenge the tBu cations protecting Trp, while thioanisole helps to prevent sulfonation from the Pbf group protecting Arg.
Quantitative Data
The following tables summarize quantitative data on the effectiveness of different strategies to minimize side reactions.
Table 1: Effect of TFA Concentration on Deprotection of tBu-Protected Residues
| TFA Concentration in Cleavage Cocktail | Observation for Ser(tBu)/Thr(tBu) | Reference |
| Reduced TFA content | Incomplete removal of the tBu protecting group | [1] |
| 95% TFA | Standard for complete deprotection | General SPPS knowledge |
Table 2: Representative Coupling Efficiency of Various Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Coupling Time (min) | Representative Yield (%) | Notes | Reference |
| DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, slower reaction rates. | [5] |
| HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | [5] |
| HATU | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings. | [5] |
| COMU | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts. | [5] |
Note: This data is for sterically hindered amino acids in general and serves as a guide for Fmoc-Thr(tBu)-OH. Actual yields are sequence-dependent.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Thr(tBu)-Containing Peptide
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing Arg(Pbf/Pmc), add 2.5% 1,2-ethanedithiol (EDT) and 2.5% thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Peptide Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and MS to confirm its identity and purity.
Protocol 2: Reversal of N→O Acyl Shift
-
Dissolution: Dissolve the crude peptide containing the depsipeptide isomer in a 0.1 M ammonium bicarbonate buffer (pH 7.5-8.0).
-
Incubation: Incubate the solution at room temperature for 2-4 hours.
-
Monitoring: Monitor the conversion of the ester back to the amide by HPLC.
-
Lyophilization: Once the conversion is complete, lyophilize the solution to remove the buffer.
-
Purification: Purify the final peptide using preparative HPLC.
Visualizations
Caption: Standard experimental workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Potential side reactions during TFA cleavage of a Thr(tBu)-containing peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides with Multiple H-Thr(tBu)-OH Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of synthetic peptides containing multiple threonine residues protected with a tert-butyl (tBu) group.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple H-Thr(tBu)-OH residues considered "difficult sequences" to synthesize?
Peptides rich in threonine, a β-branched amino acid, are prone to several issues during solid-phase peptide synthesis (SPPS). The bulky nature of both the threonine side chain and its tBu protecting group can cause steric hindrance, leading to incomplete coupling reactions.[1] Furthermore, sequences containing multiple hydrophobic and β-branched residues have a high tendency to form stable secondary structures on the resin, causing peptide aggregation.[2][3][4] This aggregation can block reagent access to the growing peptide chain, resulting in failed or truncated sequences and significantly reducing both yield and purity.[5][6]
Q2: What is peptide aggregation, and why is it a major problem for threonine-rich sequences?
Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, often through the formation of intermolecular hydrogen bonds that create β-sheet-like structures.[2][3] This process is particularly common in sequences containing 5-15 amino acids and is aggravated by hydrophobic and β-branched residues like threonine.[3][4] Aggregation hinders the diffusion of solvents and reagents, leading to poor resin swelling, incomplete Fmoc deprotection, and inefficient amino acid coupling.[2][5] Studies have shown that polythreonine sequences are inherently prone to forming aggregates.[7]
Q3: How can I improve the coupling efficiency of Fmoc-Thr(tBu)-OH?
Improving coupling efficiency for sterically hindered residues like threonine is critical. Key strategies include:
-
Use High-Efficiency Coupling Reagents: Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are more reactive and can overcome steric hindrance more effectively than standard carbodiimide reagents like DIC.[1][8][9]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful reaction.[10]
-
Perform a "Double Couple": Repeating the coupling step for the threonine residue is a highly effective method to ensure the reaction goes to completion and minimizes the formation of deletion sequences.[1][10]
-
Increase Coupling Time: Extending the reaction time for the threonine coupling step can also help improve efficiency.[1]
Q4: What are the best practices for the final cleavage and deprotection of peptides with multiple Thr(tBu) groups?
The tert-butyl (tBu) ether on the threonine side chain is removed by acidolysis with trifluoroacetic acid (TFA).[11] However, incomplete removal can occur.
-
Ensure High TFA Concentration: A high concentration of TFA (90-95%) in the cleavage cocktail is necessary for efficient removal of tBu groups from serine and threonine.[12][13]
-
Use an Optimized Scavenger Cocktail: During deprotection, reactive tert-butyl cations are generated, which can cause side reactions. A standard scavenger cocktail is Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.[13][14] Triisopropylsilane (TIS) is also a highly effective scavenger.[13]
-
Extend Cleavage Time if Necessary: While most peptides are cleaved within 2 hours, sequences with multiple bulky protecting groups may require longer reaction times (up to 4 hours) for complete deprotection.[13][14]
Q5: What are pseudoproline dipeptides, and how do they prevent aggregation in Thr-containing sequences?
Pseudoproline (ΨPro) dipeptides are derivatives of Ser or Thr where the side chain is reversibly protected as a proline-like oxazolidine ring.[2][15] They are introduced as a dipeptide unit (e.g., Fmoc-Xaa-Thr(ΨPro)-OH) during synthesis. The oxazolidine ring introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of the inter-chain hydrogen bonds that cause aggregation.[4][15] This strategy keeps the peptide chains well-solvated and accessible to reagents. The native threonine residue is fully restored during the final TFA cleavage step.[2][16]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of peptides with multiple this compound residues.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low crude peptide yield and a complex HPLC profile with many peaks. | 1. Peptide Aggregation: The sequence is forming secondary structures on the resin, leading to incomplete coupling and deprotection across multiple cycles.[2][5] 2. Inefficient Coupling: Steric hindrance from Thr(tBu) and other bulky residues is causing incomplete reactions.[1] | 1. Modify Synthesis Strategy: • Introduce a pseudoproline dipeptide at a Thr or Ser site to disrupt aggregation.[15][16] • Synthesize on a low-substitution resin (0.1-0.4 mmol/g) to increase the distance between peptide chains.[1] • Add chaotropic salts (e.g., LiCl) to the coupling reaction or use solvents like NMP or DMF/DMSO mixtures.[1][4] 2. Optimize Coupling: • Use a more powerful coupling reagent like HATU or HCTU.[1] • Implement a double coupling protocol for all Thr residues.[1] |
| Mass spectrometry (MS) analysis shows significant peaks corresponding to the target mass minus 101 Da (mass of a Thr residue). | Incomplete Coupling (Deletion Sequence): The incoming Fmoc-Thr(tBu)-OH failed to couple completely to the growing peptide chain. The unreacted N-terminal amine may have been capped in the next step.[5] | • Implement Double Coupling: Repeat the coupling step for the Thr residue to drive the reaction to completion. See Protocol 1 .[1][10] • Increase Reagent Concentration: Use a higher molar excess and concentration of the amino acid and coupling reagents.[10] • Monitor the Reaction: Use a qualitative method like the Kaiser test to confirm the absence of free primary amines after coupling.[5][17] |
| MS analysis shows peaks at Target Mass +56 Da, +112 Da, etc. | Incomplete tBu Group Deprotection: One or more tert-butyl protecting groups were not successfully removed from the threonine side chains during the final TFA cleavage.[12][13] | • Increase TFA Concentration: Ensure the cleavage cocktail contains at least 90-95% TFA.[13] • Extend Cleavage Time: Increase the cleavage reaction time from 2 hours to 3-4 hours.[14] • Optimize Scavengers: Use a robust scavenger cocktail like TFA/TIS/Water (95:2.5:2.5) or Reagent R to effectively quench tert-butyl cations. See Protocol 2 .[13][14] |
| Synthesis fails or yields are extremely low after the addition of 5-8 residues. | Severe On-Resin Aggregation: The peptide has reached a critical length where it folds into a stable, inaccessible structure on the resin, effectively stopping the synthesis.[2][3] | • Re-synthesize using Aggregation-Disrupting Techniques: • Pseudoproline Dipeptides: This is the most effective strategy. Incorporate a pseudoproline dipeptide within the first 6-8 residues to prevent the onset of aggregation.[2][15] • Backbone Protection: Incorporate an N-Hmb or N-Dmb protected amino acid, which prevents hydrogen bonding.[2][15] |
Data & Strategy Summary
Table 1: Recommended Coupling Reagents for Difficult Sequences
| Reagent | Full Name | Class | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Very fast reaction rates with low racemization; highly effective for sterically hindered couplings.[8][9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient and widely used reagent; adding HOBt can further reduce racemization.[8] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, leading to faster and more complete couplings.[6] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for difficult couplings, including N-methyl amino acids, and for cyclization reactions.[8] |
Table 2: Strategies to Mitigate Peptide Aggregation
| Strategy | Mechanism | Application Notes |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[4][15] | Introduce at a Ser or Thr residue within the aggregating sequence. The native residue is restored upon final TFA cleavage.[2] |
| Low-Load Resin | Increases the physical distance between growing peptide chains on the solid support, reducing intermolecular interactions. | Use resins with a substitution level of 0.1-0.4 mmol/g.[1] |
| Chaotropic Salts | Ions like LiCl disrupt hydrogen bonding networks that stabilize secondary structures. | Add a low concentration of the salt (e.g., 0.1-0.5 M) to the coupling reaction mixture.[1] |
| "Magic Mixture" Solvents | A combination of solvents (e.g., DCM/DMF/NMP 1:1:1) can improve solvation of the peptide chain.[4] | Use as the solvent for coupling and deprotection steps in difficult regions of the synthesis. |
| Backbone Protection (Hmb/Dmb) | A protecting group on the backbone nitrogen physically blocks hydrogen bond formation.[2] | Introduce an Hmb/Dmb protected amino acid every 6-7 residues in the problematic sequence.[2] |
Visualized Workflows and Concepts
Caption: Troubleshooting decision tree for low yield and purity issues.
Caption: How pseudoproline dipeptides disrupt peptide aggregation.
Experimental Protocols
Protocol 1: Optimized Double Coupling for a Difficult Thr(tBu) Residue
This protocol is designed to maximize the coupling efficiency for a sterically hindered amino acid like Fmoc-Thr(tBu)-OH.
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 5 min and 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
First Coupling: a. In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HATU in a minimal volume of DMF. b. Add DIPEA to the amino acid solution and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3 times).
-
Second Coupling (Double Couple): a. Repeat step 4 to prepare a fresh solution of activated Fmoc-Thr(tBu)-OH. b. Add the fresh solution to the resin and agitate for another 45-60 minutes.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next synthesis cycle.
-
(Optional) Monitoring: Perform a Kaiser test on a small sample of beads.[5] A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive, a third coupling may be considered.
Protocol 2: Cleavage and Deprotection of Peptides with Multiple Thr(tBu) Residues
This protocol uses an optimized cleavage cocktail to ensure complete removal of tBu groups and scavenge reactive cations.
1. Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Ice-cold diethyl ether
-
Centrifuge tubes
2. Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). b. Stopper the vessel and agitate at room temperature for 3-4 hours. The extended time helps ensure complete removal of all tBu groups.[13][14]
-
Peptide Isolation: a. Filter the resin and collect the filtrate, which contains the cleaved peptide. b. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: a. In a fume hood, add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. b. A white precipitate of the crude peptide should form immediately. c. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting and Washing: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product, which can then be purified by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digital.csic.es [digital.csic.es]
Validation & Comparative
A Comparative Guide to H-Thr(tBu)-OH and H-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of appropriate protecting groups for trifunctional amino acids is a critical determinant of synthesis success, influencing overall yield, purity, and the side reaction profile. Threonine, with its hydroxyl side chain, necessitates protection to prevent undesirable acylation during peptide elongation. This guide provides an objective comparison of two commonly used protected threonine derivatives: N-α-Fmoc-O-tert-butyl-L-threonine (H-Thr(tBu)-OH) and N-α-Boc-O-benzyl-L-threonine (H-Thr(Bzl)-OH), which are staples of the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies, respectively.
The Strategic Importance of Protecting Group Selection
The choice between this compound and H-Thr(Bzl)-OH is fundamentally linked to the overarching SPPS strategy employed. The Fmoc/tBu approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This orthogonality allows for selective deprotection under distinct chemical conditions. In contrast, the Boc/Bzl strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and typically benzyl (Bzl) based groups for side-chain protection, which require stronger acidic conditions for removal. This "quasi-orthogonal" approach differentiates protecting group lability based on the strength of the acid used.
Performance Comparison: A Data-Driven Overview
While direct head-to-head comparisons of this compound and H-Thr(Bzl)-OH in the synthesis of an identical peptide are not extensively documented in publicly available literature, performance can be inferred from studies evaluating the broader Fmoc/tBu and Boc/Bzl strategies. One study conducting simultaneous multiple peptide synthesis found that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under the tested "average" conditions, suggesting robustness for routine, high-throughput synthesis.[1] However, the Fmoc/tBu strategy is generally favored for its milder reaction conditions, which are particularly advantageous for the synthesis of sensitive or modified peptides.[1]
| Parameter | This compound (Fmoc/tBu Strategy) | H-Thr(Bzl)-OH (Boc/Bzl Strategy) |
| Typical Coupling Efficiency | >99% | Generally high, though can be sequence-dependent |
| Crude Peptide Purity | High, but dependent on sequence and aggregation tendency | Can be very high, potentially higher on average in some studies |
| Deprotection Conditions | Trifluoroacetic acid (TFA)-based cocktails | Anhydrous hydrogen fluoride (HF) |
| Potential Side Reactions | Racemization, β-elimination (dehydration), tert-butylation of sensitive residues | Racemization, β-elimination (dehydration), side reactions from harsh HF cleavage |
| Handling & Safety | Standard laboratory procedures for acids | Requires specialized, HF-resistant equipment and stringent safety protocols |
Key Differentiation in Experimental Protocols
The distinct chemical philosophies of the Fmoc/tBu and Boc/Bzl strategies are reflected in their respective experimental protocols for peptide synthesis.
Experimental Workflow: A Visual Representation
The general workflows for solid-phase peptide synthesis using the Fmoc/tBu and Boc/Bzl strategies are depicted below.
Detailed Methodologies
Fmoc-SPPS Protocol using this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20-40% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Coupling of Fmoc-Thr(tBu)-OH:
-
Pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with a suitable coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu protecting group from the threonine side chain, along with other side-chain protecting groups.
-
Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and lyophilization. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS Protocol using H-Thr(Bzl)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DCM.
-
Coupling of Boc-Thr(Bzl)-OH:
-
Couple Boc-Thr(Bzl)-OH (2-4 equivalents) using a suitable activation method, such as in situ activation with N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt).
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1 hour. This cleaves the peptide from the resin and removes the benzyl protecting group from the threonine side chain.
-
-
Peptide Isolation: After evaporation of the HF, precipitate the peptide with cold diethyl ether, wash, and then extract the peptide. Purify by RP-HPLC.
Side Reactions and Mitigation Strategies
Both protecting groups for threonine are susceptible to certain side reactions during SPPS.
-
Racemization: Activation of the carboxylic acid of the incoming amino acid can lead to a loss of stereochemical integrity. The risk of racemization is generally low for urethane-protected amino acids like Fmoc- and Boc-derivatives but can be influenced by the choice of coupling reagents and the presence of certain bases.
-
β-Elimination (Dehydration): The hydroxyl group of threonine can undergo a base- or acid-catalyzed elimination reaction to form a dehydroamino acid residue. This side reaction is a known issue for both serine and threonine.
A significant consideration for the Fmoc/tBu strategy is the formation of tert-butyl cations during the final TFA cleavage. These reactive carbocations can lead to the alkylation of nucleophilic side chains, such as those of tryptophan and methionine. The use of appropriate scavengers in the cleavage cocktail is crucial to mitigate this side reaction.
For the Boc/Bzl strategy, the primary concern is the hazardous nature of anhydrous HF. Incomplete removal of the benzyl protecting group can also occur, and the harsh acidic conditions can promote other side reactions if not carefully controlled.
Structural Comparison of Protected Threonine Derivatives
The chemical structures of this compound and H-Thr(Bzl)-OH highlight the difference in the steric bulk and electronic properties of the tert-butyl and benzyl protecting groups.
Conclusion
The choice between this compound and H-Thr(Bzl)-OH is intrinsically tied to the selection of the overall solid-phase peptide synthesis strategy. This compound, used in the context of Fmoc/tBu chemistry, offers the advantages of milder deprotection conditions and orthogonality, making it particularly suitable for the synthesis of sensitive and complex peptides. However, careful consideration must be given to potential side reactions from tert-butyl cations during final cleavage.
Conversely, H-Thr(Bzl)-OH, a cornerstone of the Boc/Bzl strategy, is part of a robust and well-established methodology that can offer high yields and purity. The major drawback is the requirement for anhydrous HF for deprotection, which necessitates specialized equipment and stringent safety precautions.
Ultimately, the optimal choice depends on the specific peptide sequence, the presence of other sensitive functional groups, the scale of the synthesis, and the available laboratory infrastructure. A thorough understanding of the chemistry and potential pitfalls of each approach is essential for the successful synthesis of threonine-containing peptides.
References
A Comparative Guide: H-Thr(tBu)-OH vs. H-Thr(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid side chains is a critical determinant of the final peptide's purity and yield. For the hydroxyl group of threonine, two commonly employed derivatives are O-tert-butyl-L-threonine (H-Thr(tBu)-OH) and O-trityl-L-threonine (H-Thr(Trt)-OH). This guide provides an objective comparison of these two building blocks, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Structures at a Glance
A fundamental understanding of the structural differences between the tert-butyl (tBu) and trityl (Trt) protecting groups is essential. The tBu group is a compact, aliphatic moiety, while the Trt group is a bulky, aromatic group consisting of three phenyl rings attached to a central carbon.[1][2]
| Derivative | Protecting Group | Structure |
| This compound | tert-Butyl (tBu) | C(CH₃)₃ |
| H-Thr(Trt)-OH | Trityl (Trt) | C(C₆H₅)₃ |
Core Comparison: Acid Lability and Impact on Purity
The primary advantage of H-Thr(Trt)-OH over this compound lies in the differential acid lability of the protecting groups, which directly influences the deprotection strategy and the purity of the crude peptide.
Key Advantages of H-Thr(Trt)-OH:
-
Higher Crude Peptide Purity: Several studies have indicated that the use of Trt-protected amino acids, including Fmoc-Thr(Trt)-OH, can result in crude peptides of higher purity compared to those synthesized with their tBu-protected counterparts.[3][4] This is attributed to the milder deprotection conditions required for the Trt group, which minimizes acid-catalyzed side reactions.
-
Orthogonal Deprotection Capability: The Trt group is significantly more acid-labile than the tBu group.[5] This allows for the selective removal of the Trt group on the solid support using very dilute acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the tBu groups on other amino acids remain intact.[6] This feature is particularly valuable for the synthesis of protected peptide fragments and for on-resin side-chain modifications.
-
Reduced Risk of Side Reactions: The bulky nature of the Trt group can provide steric hindrance, which may prevent unwanted side reactions at the threonine side chain during synthesis.[7]
Advantages of this compound:
-
Stability in Mild Acid: The tBu group is stable under the mild acidic conditions used to cleave peptides from highly acid-sensitive resins like 2-chlorotrityl (2-Cl-Trt) resin.[5] This makes this compound the preferred choice when synthesizing protected peptide fragments on such resins.
-
Compatibility with Standard Cleavage Protocols: The tBu group is efficiently removed during the final global deprotection step using standard strong acid cocktails (e.g., 95% TFA).[8][9]
Quantitative Data Summary
The following table summarizes the key comparative data between the two protecting groups.
| Parameter | This compound | H-Thr(Trt)-OH | Reference |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | |
| Relative Acid Lability | Lower | Higher | [5] |
| Deprotection Condition | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 1% TFA in DCM) or Strong Acid | [6][8] |
| Crude Peptide Purity | Generally lower | Generally higher | [3][4] |
| Orthogonal Deprotection | Not readily achievable | Yes | [5] |
| Use in Protected Fragment Synthesis | Suitable for use with very acid-labile resins | Suitable for on-resin selective deprotection | [5] |
Experimental Protocols
Detailed methodologies for the deprotection of the tBu and Trt groups from the threonine side chain are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support used.
Protocol 1: Global Deprotection of Thr(tBu) during Final Cleavage
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of the tBu protecting group.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Peptide-resin synthesized with Fmoc-Thr(tBu)-OH
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) in a reaction vessel and then drain the DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Selective On-Resin Deprotection of Thr(Trt)
This protocol is for the selective removal of the Trt group from the threonine side chain while the peptide remains attached to the resin.
Reagents:
-
Deprotection Solution: 1% TFA in DCM with 5% TIS as a scavenger.
-
Peptide-resin synthesized with Fmoc-Thr(Trt)-OH on a TFA-resistant resin (e.g., Wang resin).
-
DCM for washing.
-
10% Diisopropylethylamine (DIPEA) in DCM for neutralization.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel and drain.
-
Add the deprotection solution to the resin and agitate for 2 minutes. Repeat this step up to 10 times, collecting the filtrate each time. The appearance of a yellow color in the filtrate indicates the release of the trityl cation.[8]
-
Monitor the deprotection progress by taking a small sample of resin beads, cleaving the peptide, and analyzing by HPLC-MS.
-
Once deprotection is complete, wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with 10% DIPEA in DCM.
-
Wash the resin again with DCM to remove excess base.
-
The resin with the deprotected threonine side chain is now ready for further on-resin modification or subsequent cleavage from the support.
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and experimental workflows discussed in this guide.
Caption: Decision tree for selecting this compound vs. H-Thr(Trt)-OH.
Caption: Comparative experimental workflows for Thr(tBu) and Thr(Trt).
Conclusion
The choice between this compound and H-Thr(Trt)-OH is contingent upon the specific goals of the peptide synthesis project. For routine synthesis of peptides where a final, single-step deprotection is desired, this compound is a reliable choice. However, for strategies that demand higher crude purity, the synthesis of protected peptide fragments, or post-synthetic on-resin modifications of the threonine side chain, the superior acid lability and the potential for cleaner deprotection make H-Thr(Trt)-OH the more advantageous option. Researchers should carefully consider these factors to optimize their synthetic outcomes.
References
- 1. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. peptide.com [peptide.com]
- 6. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc and Boc Strategies for H-Thr(tBu)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). For threonine, a key amino acid in many biologically active peptides, the choice between the two dominant protection strategies—9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc)—can significantly impact synthesis efficiency, yield, and purity. This guide provides an objective comparison of these two methodologies for the incorporation of threonine, specifically focusing on the use of the tert-butyl (tBu) side-chain protecting group, which is characteristic of the Fmoc strategy. While direct incorporation of H-Thr(tBu)-OH is standard in Fmoc SPPS, the analogous approach in Boc SPPS would involve a different side-chain protecting group, typically benzyl (Bzl), due to the acid-labile nature of the Boc Nα-protecting group. This comparison will therefore address the incorporation of Fmoc-Thr(tBu)-OH in the Fmoc strategy and Boc-Thr(Bzl)-OH in the Boc strategy to provide a relevant and practical analysis.
Executive Summary
The Fmoc strategy for incorporating this compound offers the significant advantage of milder reaction conditions, which are broadly compatible with a diverse range of peptide sequences, including those with sensitive modifications.[][2] The orthogonality of the base-labile Fmoc group and the acid-labile tBu side-chain protection simplifies the synthesis workflow and generally leads to high purity of the crude peptide.[] In contrast, the Boc strategy, while employing harsher acidic conditions for Nα-deprotection, can be advantageous for the synthesis of long or aggregation-prone peptides.[3][4] The final cleavage in Boc synthesis requires strong acids like hydrogen fluoride (HF), necessitating specialized equipment.
Comparative Data
| Parameter | Fmoc Strategy (using Fmoc-Thr(tBu)-OH) | Boc Strategy (using Boc-Thr(Bzl)-OH) |
| Coupling Efficiency | >99% (with modern coupling reagents like HBTU/HATU) | Generally high, but can be sequence-dependent. May require more optimization with traditional reagents like DCC/HOBt. |
| Crude Peptide Purity | Typically high (≥90% achievable) due to mild deprotection steps.[5][6] | Can be very high, especially for difficult sequences, but the harsh final cleavage can generate more side products. |
| Overall Yield | Good to excellent, highly dependent on the peptide sequence and length. | Can be higher for long and complex peptides due to better solvation properties during synthesis. |
| Side Reactions | Main concerns include aspartimide formation and diketopiperazine formation. Racemization can occur with certain coupling reagents.[7] | Potential for t-butylation of sensitive residues (e.g., Trp, Met) during Nα-deprotection. Harsh final cleavage with HF can cause various side reactions.[3] |
Experimental Protocols
Fmoc Strategy: Incorporation of Fmoc-Thr(tBu)-OH
This protocol outlines the key steps for coupling Fmoc-Thr(tBu)-OH within an automated or manual solid-phase peptide synthesizer.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
3. Amino Acid Coupling:
-
Activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with a suitable coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.
Boc Strategy: Incorporation of Boc-Thr(Bzl)-OH
This protocol details the steps for incorporating Boc-Thr(Bzl)-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM).
2. Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIPEA in DCM.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
Activate Boc-Thr(Bzl)-OH (3-5 equivalents) with a coupling reagent such as DCC (3-5 equivalents) and HOBt (3-5 equivalents) in DCM or DMF.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor the reaction completion.
5. Washing:
-
Wash the resin with DCM and DMF.
6. Final Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the Bzl side-chain protecting group using a strong acid, typically anhydrous hydrogen fluoride (HF), in the presence of scavengers like anisole for 1-2 hours at 0°C.[3][4][8] This step requires a specialized HF cleavage apparatus.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow for Fmoc and Boc strategies in SPPS.
Logical Relationships in Protecting Group Strategies
References
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Validation of H-Thr(tBu)-OH by HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, ensuring the purity of amino acid building blocks is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of H-Thr(tBu)-OH purity. Supported by detailed experimental protocols and data, this document serves as a practical resource for selecting and implementing appropriate analytical strategies.
Introduction to this compound and the Imperative of Purity
This compound, or O-tert-butyl-L-threonine, is a critical protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) protecting group on the hydroxyl function of the threonine side chain prevents unwanted side reactions during peptide chain elongation. The purity of this reagent is critical, as impurities can lead to the incorporation of incorrect moieties, resulting in truncated, deleted, or modified peptides that can compromise the biological activity and safety of the final drug product.
Common impurities in this compound can arise from the synthetic process or degradation and may include:
-
Enantiomeric Impurities: The presence of the D-enantiomer, H-D-Thr(tBu)-OH.
-
Diastereomeric Impurities: The formation of allo-threonine derivatives, such as H-allo-Thr(tBu)-OH.[1]
-
Unprotected Amino Acid: Residual H-Thr-OH.
-
Process-Related Impurities: Starting materials, by-products, or other protected amino acids from the synthesis of this compound.
Comparative Analysis of Purity Validation Methods
HPLC and Mass Spectrometry are powerful, complementary techniques for the comprehensive purity assessment of this compound.
| Feature | HPLC (with UV Detection) | Mass Spectrometry (MS) |
| Principle | Separation based on physicochemical interactions with a stationary phase. | Separation of ions based on their mass-to-charge ratio (m/z). |
| Primary Use | Quantifies the purity of the main component and detects process-related impurities. Chiral HPLC can resolve enantiomers and diastereomers. | Confirms the molecular weight of the target compound and identifies impurities by their mass. |
| Strengths | - High resolution and sensitivity. - Well-established for purity quantification. - Can separate isomers with appropriate columns. | - High specificity for molecular identity. - Can identify unknown impurities. - Provides structural information when coupled with fragmentation (MS/MS). |
| Limitations | - Does not provide direct molecular weight information. - Requires reference standards for impurity identification. | - Not inherently quantitative without appropriate internal standards. - May not separate isomers. |
| Typical Purity Spec. | ≥98% | Confirms expected molecular weight. |
Experimental Protocols
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for quantifying the purity of this compound and detecting related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Enantiomeric Purity by Chiral HPLC
This method is designed to separate and quantify the D-enantiomer impurity in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T)
-
Data acquisition and processing software
Reagents:
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Acetic Acid, glacial
-
Triethylamine
-
H-D-Thr(tBu)-OH reference standard (if available)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Methanol/Ethanol/Acetic Acid/Triethylamine (e.g., 50:50:0.1:0.1 v/v/v/v). The exact composition may require optimization for the specific chiral column.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Type: Isocratic
-
-
Data Analysis:
-
Identify the peaks for the L- and D-enantiomers based on the retention time of the reference standard or by spiking the sample with the D-enantiomer.
-
Calculate the area percentage of the D-enantiomer peak relative to the total area of both enantiomer peaks.
-
Molecular Weight Confirmation by Mass Spectrometry
This protocol confirms the identity of this compound by verifying its molecular weight.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump or LC system for sample introduction
Reagents:
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a solution of 50:50 Methanol:Water with 0.1% formic acid to a concentration of approximately 10 µg/mL.
-
-
Mass Spectrometry Parameters (Positive ESI mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
-
Data Analysis:
-
The expected molecular weight of this compound (C₈H₁₇NO₃) is 175.12 g/mol .
-
In the positive ESI mass spectrum, look for the protonated molecule [M+H]⁺ at m/z 176.13 and potentially the sodium adduct [M+Na]⁺ at m/z 198.11.
-
Alternative Purity Assessment Method: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful alternative for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[2][3]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of this compound to the integral of a known amount of a certified internal standard, the absolute purity can be calculated.
-
Advantages: Provides a direct measure of purity, is non-destructive, and can be highly accurate.
-
Disadvantages: Requires a high-field NMR spectrometer and a suitable, stable internal standard that does not have overlapping signals with the analyte.
Visualizing the Validation Workflow
References
A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs. Alternatives
In the intricate world of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity of the target peptide. For the trifunctional amino acid threonine, the choice of side-chain protection can significantly influence the outcome of the synthesis, particularly in long or complex sequences. This guide provides a detailed comparison of the widely used tert-butyl (tBu) protected threonine, H-Thr(tBu)-OH, with its primary alternative, the trityl (Trt) protected version, focusing on their performance in solid-phase peptide synthesis (SPPS) within the Fmoc/tBu orthogonal scheme.
The core principle of the Fmoc/tBu strategy lies in the differential lability of the protecting groups: the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the tBu-based side-chain protecting groups are removed by strong acids (typically trifluoroacetic acid, TFA).[1] This orthogonality allows for the sequential addition of amino acids without premature deprotection of the side chains.
This compound: The Workhorse of Threonine Protection
Fmoc-Thr(tBu)-OH is a standard and robust choice for incorporating threonine in SPPS.[2] The tBu ether protecting the hydroxyl group of the threonine side chain is generally stable to the basic conditions used for Fmoc group removal but is efficiently cleaved during the final TFA-mediated cleavage from the resin.[2]
However, challenges can arise with the use of Fmoc-Thr(tBu)-OH, particularly in the synthesis of "difficult" or aggregation-prone sequences. The steric bulk of the tBu group can sometimes contribute to aggregation of the growing peptide chain on the solid support. In some cases, incomplete removal of the Fmoc group from a sterically hindered N-terminus adjacent to a Thr(tBu) residue has been reported, especially in sequences longer than 20 amino acids.[3]
The Alternative Strategy: H-Thr(Trt)-OH
An increasingly popular alternative is the use of Fmoc-Thr(Trt)-OH, where the side chain is protected by the more acid-labile trityl (Trt) group.[3] The Trt group offers several potential advantages over the tBu group.
Key Advantages of Trt Protection:
-
Milder Cleavage Conditions: The Trt group can be removed under much milder acidic conditions than the tBu group, which can be beneficial for peptides containing other acid-sensitive modifications.[4]
-
Reduced Side Reactions: The bulky trityl cation formed during deprotection is less prone to act as an aggressive electrophile compared to the tert-butyl cation. This can reduce side reactions such as the t-butylation of sensitive residues like methionine and tryptophan.[4][5]
-
Improved Purity for Difficult Sequences: For complex peptides or those prone to aggregation, the use of Trt protection has been shown to result in significantly higher purity of the crude peptide after cleavage.[3][4]
-
Mitigation of Aggregation: The use of Trt protected serine and threonine derivatives has been suggested to have a beneficial effect on peptide-solvation, thereby reducing aggregation during SPPS.
Performance Comparison: this compound vs. H-Thr(Trt)-OH
The following table summarizes the key performance differences between the tBu and Trt protecting group strategies for threonine, based on available experimental data.
| Parameter | This compound Strategy | H-Thr(Trt)-OH Strategy | Key Considerations |
| Protecting Group Lability | Requires strong acid (e.g., high concentration of TFA) for cleavage.[2] | Cleaved by mild acid (e.g., dilute TFA).[4] | Trt allows for more selective deprotection strategies. |
| Crude Peptide Purity (Model Peptide 1) | 68% | 98% | Synthesis of Fmoc-Ser-Met-Ser-Met-Ser-OH.[4] |
| Crude Peptide Purity (Model Peptide 2) | 43% | 80-92% | Synthesis of a complex peptide containing Met, Trp, and Tyr.[4] |
| Common Side Reactions | Potential for t-butylation of sensitive residues (Met, Cys, Trp).[5][6] | Reduced incidence of side-chain alkylation due to the bulky Trt cation.[4] | Scavengers are crucial in both strategies to minimize side reactions. |
| Aggregation | Can contribute to aggregation in "difficult" sequences. | May help to reduce aggregation and improve solvation. | Aggregation is sequence-dependent. |
| Fmoc Deprotection | Can be slow or incomplete in long or aggregated sequences.[3] | Generally leads to more complete Fmoc-cleavage steps.[4] | Incomplete deprotection leads to deletion sequences. |
Experimental Protocols
Detailed methodologies for the crucial cleavage and deprotection steps are provided below.
Protocol 1: Standard Cleavage for Peptides with Thr(tBu)
This protocol is suitable for most peptides synthesized using the Fmoc/tBu strategy that do not contain highly sensitive residues.
Materials:
-
Peptidyl-resin (dry)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)[7]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 1.5 to 2 hours.[7]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[7]
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume).
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[7]
Protocol 2: Cleavage for Peptides with Thr(Trt)
Due to the higher acid lability of the Trt group, milder cleavage conditions can be employed. However, for a peptide containing both tBu and Trt protecting groups, the standard strong acid cleavage is required. The protocol below is for a peptide where Trt is the primary acid-labile side-chain protecting group.
Materials:
-
Peptidyl-resin (dry)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (e.g., 1-50% v/v) with scavengers as needed. For peptides with sensitive residues, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) to ensure complete deprotection of other groups.
-
Cold diethyl ether
Procedure:
-
Follow the same procedure as Protocol 1. The cleavage time may be reduced, and this should be optimized by monitoring the reaction by HPLC. For peptides containing only Trt-protected residues, cleavage with a lower concentration of TFA (e.g., 1-5% in DCM) can be effective.[4]
Visualizing Orthogonal Deprotection
The following diagrams illustrate the logical flow of the Fmoc/tBu orthogonal strategy and a typical experimental workflow for peptide cleavage.
Conclusion and Recommendations
The choice between this compound and H-Thr(Trt)-OH in an orthogonal protecting group strategy is dependent on the specific requirements of the target peptide.
-
For routine peptide synthesis of short to medium-length peptides without known aggregation issues or sensitive residues, the This compound strategy remains a reliable and cost-effective choice.
-
For the synthesis of long, complex, or aggregation-prone peptides , or for sequences containing sensitive residues susceptible to alkylation, the H-Thr(Trt)-OH strategy is highly recommended. The potential for higher crude peptide purity can significantly simplify downstream purification efforts, ultimately saving time and resources.[3][4]
Researchers, scientists, and drug development professionals should carefully consider the sequence of their target peptide and the potential for side reactions when selecting their threonine protection strategy. For challenging syntheses, the adoption of the Trt protecting group for threonine and other sensitive residues can be a key factor in achieving a successful outcome.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cblpatras.gr [cblpatras.gr]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Reagents for H-Thr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Incorporation of Sterically Hindered H-Thr(tBu)-OH
The efficient incorporation of sterically hindered amino acids, such as this compound, is a critical challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting group on the threonine side-chain can significantly impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete reactions, lower yields, and increased risk of epimerization. The choice of coupling reagent is therefore paramount to achieving high purity and yield. This guide provides a comparative analysis of commonly employed coupling reagents for the incorporation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
Modern peptide synthesis predominantly relies on onium-type (uronium/aminium and phosphonium) salts due to their high reactivity and ability to suppress racemization.[1] For challenging couplings involving sterically hindered residues like this compound, reagents such as HATU, HCTU, and COMU are generally favored over older reagents like DCC or even HBTU.[1][2]
The superior performance of HATU and its analogues is attributed to the formation of a highly reactive OAt-active ester.[3] Similarly, COMU, an Oxyma-based reagent, demonstrates high reactivity and is considered a safer alternative to benzotriazole-based reagents.[1][2][4] HCTU, a derivative of HOBt with a chlorine substitution, also shows enhanced reactivity.[4]
While direct comparative studies with quantitative data specifically for this compound are limited in publicly available literature, the performance of these reagents with other difficult sequences, such as the acyl carrier protein (ACP) fragment (65-74), serves as a reliable benchmark.[3]
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Relative Coupling Efficiency for Hindered Residues | Epimerization Risk | Key Advantages |
| HATU | (HOAt) | DIPEA/NMM | 15-60 | Very High | Low | High reactivity, fast reaction times.[3] |
| HCTU | (6-Cl-HOBt) | DIPEA/NMM | 15-60 | High | Low | Good balance of reactivity and cost-effectiveness. |
| COMU | (OxymaPure) | DIPEA/NMM | 15-45 | Very High | Very Low | High reactivity, safer byproducts, good solubility.[1][2][4] |
| HBTU | (HOBt) | DIPEA/NMM | 30-120 | Moderate to High | Moderate | Cost-effective, robust for standard couplings.[3] |
| DIC/HOBt | HOBt | - | 60-240 | Moderate | Moderate to High | Economical, but slower and potentially higher epimerization.[5] |
Note: The data presented is a synthesis of results from multiple studies on sterically hindered amino acids and difficult peptide sequences.[6][7] Yields and purity are highly sequence-dependent and should be optimized for each specific application.
Experimental Protocols
The following protocols provide a general framework for comparing the efficacy of different coupling reagents for the incorporation of Fmoc-Thr(tBu)-OH in manual solid-phase peptide synthesis.
Materials and General Setup
-
Resin: Rink Amide or Wang resin pre-loaded with the N-terminal amino acid of the target peptide.
-
Amino Acid: Fmoc-Thr(tBu)-OH
-
Coupling Reagents: HATU, HCTU, COMU, HBTU, DIC
-
Additives: HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Reaction Vessel: Solid-phase synthesis vessel with a sintered glass filter.
-
Agitation: Orbital shaker or nitrogen bubbling.
Protocol 1: Standard Coupling with Uronium/Aminium Reagents (HATU, HCTU, COMU, HBTU)
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), the chosen coupling reagent (HATU, HCTU, COMU, or HBTU; 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for the recommended time (see table above).
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Coupling with Carbodiimide (DIC/HOBt)
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the reaction mixture for 1-4 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Signaling Pathways and Reaction Mechanisms
The fundamental process in peptide coupling involves the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.
General Coupling Reaction Mechanism
Caption: General mechanism of peptide bond formation using a coupling reagent.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of coupling reagents for this compound.
Conclusion
The selection of an appropriate coupling reagent is a critical determinant for the successful incorporation of the sterically hindered amino acid this compound. For routine and cost-sensitive applications, HBTU and DIC/HOBt may be considered, although they may require longer reaction times and careful monitoring to minimize side reactions. For challenging sequences and when high purity and efficiency are paramount, the use of more advanced reagents like HATU, HCTU, and COMU is strongly recommended.[6][7] COMU, in particular, offers the dual advantages of high reactivity and a more favorable safety profile.[1][2][4] Researchers should consider the specific requirements of their peptide sequence, desired purity, and budget when selecting the optimal coupling strategy.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
assessing the stability of H-Thr(tBu)-OH under various reaction conditions
An in-depth analysis of the stability of O-tert-Butyl-L-threonine (H-Thr(tBu)-OH), a critical building block in peptide synthesis, reveals its robust performance under various standard reaction conditions, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide provides a comparative assessment of its stability against other protecting groups, supported by experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.
The tert-butyl (tBu) group is a cornerstone for protecting the hydroxyl side chain of threonine in Fmoc-based SPPS.[1] Its primary advantage lies in its orthogonality; it remains stable under the basic conditions required for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the alpha-amino group, yet it is readily cleaved by strong acids during the final peptide cleavage from the resin.[1][2]
Comparative Stability of Threonine Protecting Groups
The choice of a side-chain protecting group is crucial for the successful synthesis of complex peptides. The tBu group for threonine is often compared with the trityl (Trt) group. While both are staples in Fmoc synthesis, they exhibit different lability profiles, which can be leveraged for specific synthetic strategies.
Table 1: Comparison of tBu and Trt Protecting Groups for Threonine Side Chain
| Feature | This compound | H-Thr(Trt)-OH |
| Stability to Base (Fmoc Deprotection) | High (Stable to 20% piperidine in DMF)[1][3] | High (Stable to 20% piperidine in DMF) |
| Acid Lability | Labile to strong acids (e.g., >50% TFA)[1][4] | Highly labile to mild acids (e.g., 1% TFA)[5] |
| Use in Protected Fragment Synthesis | Suitable for use with acid-labile resins[6] | Ideal for selective on-resin deprotection[6] |
| Potential Side Reactions | Liberated t-butyl cations can cause side reactions (e.g., Cys alkylation) if not scavenged[5] | Trityl cations can also cause side reactions but are sometimes considered less problematic |
| Impact on Peptide Purity | Generally high purity; may cause aggregation in long or "difficult" sequences[6] | Often results in higher purity crude peptides for complex sequences[4][6][7] |
Stability Under Specific Reaction Conditions
The stability of the tBu ether linkage in this compound is paramount during the iterative cycles of peptide synthesis. The following table summarizes its performance under key reaction conditions.
Table 2: Stability of this compound Under Various SPPS Conditions
| Reaction Condition | Reagents | Duration | Stability Assessment |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 min | Stable : The tBu ether is resistant to basic conditions used for Fmoc removal.[1][8] |
| Peptide Coupling | HBTU, HATU, DIC with HOBt/Oxyma in DMF | 30-120 min | Generally Stable : No significant degradation is reported under standard coupling conditions.[9][10] |
| Mild Acid Treatment | 1-5% TFA in DCM | 2-5 min | Highly Stable : Unlike the Trt group, the tBu group is resistant to very mild acid, allowing for selective deprotection of other groups.[5][6] |
| Strong Acid Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 1-3 hours | Labile : The tBu group is efficiently cleaved as intended during the final peptide deprotection and release from the resin.[4] |
Experimental Protocols
To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed.
Protocol 1: Stability Assessment in Acidic/Basic Solutions
-
Sample Preparation : Prepare a stock solution of Fmoc-Thr(tBu)-OH at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions :
-
Acidic : Mix 1 mL of the stock solution with 1 mL of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Basic : Mix 1 mL of the stock solution with 1 mL of 40% piperidine in Dimethylformamide (DMF).
-
-
Incubation : Maintain the solutions at room temperature. Take aliquots at specified time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching : Neutralize the acidic aliquot with a suitable base (e.g., N,N-Diisopropylethylamine) and the basic aliquot with a suitable acid (e.g., acetic acid) to stop the degradation.
-
HPLC Analysis :
-
Data Analysis : Quantify the peak area of the intact Fmoc-Thr(tBu)-OH at each time point relative to the t=0 sample to determine the percentage of degradation.
Visualizing Workflows and Chemical Logic
Diagrams created using Graphviz provide a clear representation of the experimental and logical processes involved.
Caption: Workflow for assessing the chemical stability of Fmoc-Thr(tBu)-OH.
Caption: Orthogonality of the Fmoc/tBu strategy in peptide synthesis.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. cblpatras.gr [cblpatras.gr]
- 7. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Fmoc-Thr(tBu)-OH - SRIRAMCHEM [sriramchem.com]
- 11. agilent.com [agilent.com]
The Crucial Role of Threonine Derivatives in Overcoming "Difficult" Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of "difficult" peptide sequences presents a significant hurdle. These sequences, often rich in hydrophobic or β-branched amino acids like threonine, are prone to aggregation, leading to incomplete reactions and low yields. The choice of appropriate amino acid derivatives is paramount in navigating these challenges. This guide provides an objective comparison of H-Thr(tBu)-OH, a standard derivative in Fmoc/tBu solid-phase peptide synthesis (SPPS), with alternative strategies, supported by experimental data and detailed protocols.
The tert-butyl (tBu) protection of the threonine side-chain hydroxyl group in this compound is a widely adopted strategy to prevent side reactions during peptide synthesis. However, for particularly challenging sequences, this standard approach may not be sufficient to disrupt the strong inter-chain hydrogen bonding that leads to on-resin aggregation. This guide explores the performance of this compound and compares it with advanced alternatives designed to enhance solubility and coupling efficiency.
Performance Comparison of Threonine Derivatives in Difficult Peptide Synthesis
The following table summarizes quantitative data from studies on the synthesis of the Asn(15) analog of the WW domain FBP28, a notoriously "difficult" sequence. The data highlights the dramatic improvement in product purity when moving from the standard Fmoc-Thr(tBu)-OH approach to more advanced techniques.
| Synthesis Strategy | Threonine Derivative Utilized | Key Modifiers | Crude Product Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Fmoc-Thr(tBu)-OH | Standard coupling reagents | ~5% (major product) | [1] |
| Depsipeptide Method | Fmoc-Thr(tBu)-OH & Depsipeptide unit | O-Acyl isopeptide bond | >70% | [1] |
| Pseudoproline Approach | Fmoc-Ala-Thr(ΨPro)-OH | Pseudoproline dipeptide | >80% | [1] |
Note: The purity data is based on HPLC analysis of the crude product before purification.
In-Depth Look at Alternative Strategies
The Depsipeptide (O-Acyl Isopeptide) Method
This technique involves the introduction of a backbone ester linkage (depsipeptide bond) at a strategic location in the peptide chain, typically at a serine or threonine residue. This modification disrupts the hydrogen-bonding network responsible for aggregation. The ester bond is stable throughout the synthesis and is readily converted to the native amide bond under mild basic conditions after cleavage from the resin.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine or threonine where the side chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This rigid, proline-like structure effectively breaks secondary structure formation. The pseudoproline moiety is introduced as a dipeptide unit (e.g., Fmoc-Xaa-Thr(ΨMe,Mepro)-OH) and is cleaved during the final acid treatment to yield the native peptide sequence.
Experimental Protocols
Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the standard procedure for the manual synthesis of a peptide using Fmoc-amino acids, including Fmoc-Thr(tBu)-OH.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH, 4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA, 8 equivalents) to the solution.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and dry the peptide pellet.
Depsipeptide Method Protocol (O-Acylation Step)
This protocol describes the key step of forming the depsipeptide bond on the resin.
1. Resin Preparation:
-
The peptide chain is assembled using the standard Fmoc/tBu SPPS protocol up to the amino acid preceding the threonine residue where the depsipeptide bond will be introduced.
2. O-Acylation:
-
Couple the subsequent Fmoc-amino acid (e.g., Fmoc-Ala-OH) to the side-chain hydroxyl group of the threonine residue.
-
This is typically achieved using a carbodiimide coupling agent (e.g., DIC) and a catalyst (e.g., DMAP) in a non-polar solvent like DCM.
3. Chain Elongation:
-
Continue the peptide synthesis from the N-terminus of the O-acylated amino acid using the standard Fmoc/tBu protocol.
4. O- to N-Acyl Migration:
-
After cleavage from the resin and purification, the depsipeptide is dissolved in a suitable buffer at a slightly basic pH (e.g., pH 7.5-8.0) to induce the O- to N-acyl migration, yielding the native peptide.
Pseudoproline Dipeptide Coupling Protocol
This protocol outlines the incorporation of a pseudoproline dipeptide into the peptide chain.
1. Resin Preparation:
-
Synthesize the peptide chain up to the residue preceding the dipeptide sequence to be modified.
2. Pseudoproline Dipeptide Coupling:
-
Couple the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ΨMe,Mepro)-OH) using standard coupling conditions as described in the standard SPPS protocol. Due to the steric hindrance of the pseudoproline moiety, extended coupling times or double coupling may be necessary.
3. Chain Elongation:
-
Continue with the standard Fmoc/tBu SPPS protocol for the subsequent amino acids.
4. Cleavage:
-
The final TFA cleavage cocktail will simultaneously cleave the peptide from the resin, remove the side-chain protecting groups, and open the oxazolidine ring of the pseudoproline to yield the native threonine residue.
Visualizing the Synthesis Workflows
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Workflows for Depsipeptide and Pseudoproline Methods.
Conclusion
While this compound remains a cornerstone for routine peptide synthesis, the synthesis of "difficult" sequences necessitates the consideration of advanced strategies. The depsipeptide method and the use of pseudoproline dipeptides have demonstrated remarkable success in overcoming aggregation and significantly improving the purity and yield of challenging peptides containing threonine. The choice of the optimal strategy will depend on the specific sequence, the location of the threonine residue, and the overall complexity of the target peptide. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize even the most intractable peptide sequences.
References
A Researcher's Guide to H-Thr(tBu)-OH: Applications, Limitations, and Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriate protected amino acids is a critical determinant of success. This guide provides a comprehensive comparison of H-Thr(tBu)-OH, a cornerstone of modern peptide chemistry, with its primary alternatives. We delve into its applications, inherent limitations, and performance against other protecting group strategies, supported by experimental data and detailed protocols to inform your synthetic strategy.
This compound, or O-tert-butyl-L-threonine, is a widely utilized amino acid derivative in solid-phase peptide synthesis (SPPS), particularly within the prevalent Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme. Its primary role is to introduce threonine residues into a growing peptide chain while preventing unwanted side reactions at the hydroxyl group of the threonine side chain.
Core Applications in Fmoc-Based Peptide Synthesis
The tert-butyl (tBu) ether protecting group on the threonine side chain is stable to the basic conditions (typically piperidine in DMF) used for the removal of the temporary Nα-Fmoc group. This stability is fundamental to the orthogonal nature of the Fmoc/tBu strategy, allowing for the sequential addition of amino acids to build the desired peptide sequence on a solid support. The tBu group is subsequently removed during the final cleavage of the peptide from the resin, which is achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
Performance Comparison: this compound vs. Alternatives
The choice of protecting group for the threonine side chain can significantly impact the yield and purity of the final peptide, especially in the synthesis of long or "difficult" sequences. The primary alternatives to the tBu group in Fmoc-SPPS is the trityl (Trt) group, while in Boc-SPPS, the benzyl (Bzl) group is the standard.
| Protecting Group Strategy | Amino Acid Derivative | Typical Application | Advantages | Limitations |
| Fmoc/tBu | This compound | Standard Fmoc-SPPS | Robust, well-established protocols, high coupling efficiency in many cases. | Potential for O-sulfonation side reaction.[1] Can contribute to peptide aggregation in long sequences, leading to incomplete Fmoc deprotection.[2] Liberated tBu cations can cause side reactions with sensitive residues. |
| Fmoc/Trt | Fmoc-Thr(Trt)-OH | Fmoc-SPPS, especially for "difficult" or long sequences. | More acid-labile than tBu, allowing for milder cleavage conditions.[2][3] Can reduce aggregation and improve Fmoc deprotection efficiency.[2] Leads to higher purity peptides in complex syntheses.[3] | More expensive than tBu-protected threonine. |
| Boc/Bzl | Boc-Thr(Bzl)-OH | Standard Boc-SPPS | Well-established in Boc chemistry, stable to repetitive TFA treatment for Boc deprotection. | Requires strong, hazardous acids (e.g., HF) for final cleavage. Not compatible with the milder conditions of Fmoc chemistry. |
Quantitative Data from a Comparative Study
While direct comparative data for threonine is limited, a study comparing Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in the synthesis of a model peptide provides valuable insight, as the chemical principles are directly analogous for threonine.
| Protected Amino Acid | Crude Peptide Purity (%) |
| Fmoc-Ser(tBu)-OH | 68% |
| Fmoc-Ser(Trt)-OH | 98% |
Data synthesized from a comparative study on a model peptide containing serine, highlighting the potential purity improvement with Trt protection.[3]
Key Limitations of this compound in Detail
While widely used, the tBu protecting group is associated with specific side reactions that can compromise the integrity of the final peptide product.
O-Sulfonation of Threonine
A significant side reaction can occur during the final TFA cleavage step, particularly when the peptide sequence contains arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[1] The cleavage of these protecting groups can generate reactive sulfonyl species that can modify the hydroxyl group of nearby threonine (or serine) residues, leading to the formation of O-sulfonated peptide impurities.[1]
Aggregation and Incomplete Fmoc Deprotection
In the synthesis of long peptides (typically over 20 amino acids) or sequences prone to aggregation, the bulky nature of the tBu group can contribute to the formation of secondary structures on the solid support.[2] This aggregation can sterically hinder the access of the piperidine solution to the N-terminal Fmoc group, resulting in incomplete deprotection and leading to the formation of deletion sequences (peptides missing one or more amino acids).[2]
Experimental Protocols
Below are representative protocols for the incorporation of threonine using different protecting group strategies.
Protocol 1: Coupling of Fmoc-Thr(tBu)-OH in Manual Fmoc-SPPS
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the reaction has gone to completion (a negative result indicates complete coupling).
Protocol 2: Coupling of Fmoc-Thr(Trt)-OH in "Difficult" Sequences
The protocol is similar to that for Fmoc-Thr(tBu)-OH. However, due to the bulkier nature of the Trt group, extended coupling times or the use of more potent coupling reagents like HATU may be beneficial for challenging sequences. The primary advantage comes during the cleavage step.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After synthesis is complete, wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture ("Reagent K") for peptides containing sensitive residues is: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[4]
-
Cleavage Reaction: Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dry peptide-resin in a fume hood. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Visualizing the Chemistry: Workflows and Pathways
To further clarify the processes discussed, the following diagrams illustrate the key workflows and chemical relationships.
Caption: Comparative workflows for SPPS using different protecting group strategies for threonine.
Caption: Potential side reactions during TFA cleavage of peptides containing Thr(tBu) and Arg(Pmc/Mtr).
Conclusion: Making an Informed Choice
The selection of a threonine protecting group strategy is a critical decision in peptide synthesis that requires careful consideration of the peptide sequence, length, and the presence of other sensitive residues. While this compound remains a reliable and cost-effective choice for routine peptide synthesis, its limitations, particularly the potential for O-sulfonation and aggregation-related issues in long sequences, must be acknowledged.
For the synthesis of "difficult" or long peptides where purity is paramount, Fmoc-Thr(Trt)-OH presents a superior alternative due to its milder cleavage conditions, which can significantly reduce side reactions and improve overall yield and purity. The Boc/Bzl strategy, while robust, is generally reserved for specific applications where the use of strong acids for cleavage is feasible and warranted. By understanding the nuances of each approach, researchers can optimize their synthetic strategies to achieve their desired peptide products with greater efficiency and purity.
References
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cblpatras.gr [cblpatras.gr]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis
An essential component in the synthesis of many therapeutic and research-grade peptides, the amino acid threonine requires side-chain protection to prevent undesirable reactions during solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) protected derivative, H-Thr(tBu)-OH, is a widely utilized building block in the popular Fmoc/tBu synthesis strategy. This guide provides a detailed comparison of this compound with other common protected threonines, supported by available experimental insights to aid researchers, scientists, and drug development professionals in their selection process.
The choice of a protecting group for threonine's hydroxyl side chain is critical, as it can influence coupling efficiency, prevent side reactions, and ultimately affect the purity of the final peptide product.[1] In Fmoc-based SPPS, the side-chain protecting groups are considered "permanent" relative to the temporary Fmoc group on the α-amino terminus and are typically removed at the final cleavage step under acidic conditions.[2]
The Benchmark: this compound
This compound is favored for its compatibility with the standard Fmoc/tBu SPPS workflow. The tert-butyl ether linkage to the threonine side chain is stable under the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[1][2]
However, the use of tBu protection is not without its challenges. During the final TFA cleavage, the released tert-butyl cations can act as alkylating agents, potentially modifying sensitive residues like tryptophan and methionine within the peptide sequence.[3][4] This necessitates the use of scavengers in the cleavage cocktail to mitigate these side reactions.[3]
Key Alternatives to this compound
1. H-Thr(Trt)-OH (Trityl Protection):
The trityl (Trt) group is a bulkier alternative to tBu and is known for its high acid lability.[1][5] This allows for its removal under milder acidic conditions compared to tBu, which can be advantageous for sensitive peptide sequences.[4] Studies have shown that the use of Trt-protected amino acids can lead to purer crude peptide products compared to their tBu-protected counterparts, as the bulky Trt group can also help to disrupt peptide aggregation during synthesis.[4][5] Furthermore, the deprotection of Trt groups is less prone to causing the side reactions associated with tBu cations.[4]
2. Other Protecting Groups:
While less common in standard Fmoc SPPS, other protecting groups for threonine have been explored. For instance, the cyclohexyl (Chx) group has been developed as a stable protecting group suitable for both Boc and Fmoc chemistries, demonstrating significant stability under common deprotection conditions.[6] Photolabile protecting groups have also been investigated to introduce another level of orthogonality, allowing for deprotection under specific wavelengths of light.[7]
Comparative Performance Data
While direct, comprehensive head-to-head quantitative comparisons are sparse in the literature, data from various studies can be synthesized to provide insights into the performance of these protecting groups.
| Protecting Group | Key Advantages | Potential Disadvantages | Scavengers Required for Cleavage |
| tert-Butyl (tBu) | Standard for Fmoc/tBu strategy; Good stability to piperidine. | Can lead to alkylation of sensitive residues (Trp, Met) by tBu cations.[3][4] | Yes (e.g., TIS, EDT, water).[4] |
| Trityl (Trt) | High acid lability (removable with 1% TFA); Can reduce peptide aggregation; Leads to purer crude products.[4][5] | Higher cost; Potential for premature cleavage if TFA is used during synthesis cycles. | Recommended, but less critical than with tBu.[4] |
Table 1: Qualitative Comparison of Threonine Protecting Groups.
One study directly compared the synthesis of a model peptide containing threonine, serine, tryptophan, and tyrosine using either all tBu-based side-chain protection or all Trt-based protection.[4] Deprotection of the tBu-protected peptide with 65% TFA resulted in a crude product of only 43% purity. In contrast, detritylation of the corresponding peptide under similar conditions yielded a product with 80% purity, which increased to 92% purity when a milder 1.1% TFA solution was used.[4] This highlights the potential for Trt protection to yield significantly purer crude peptides, reducing the downstream purification burden.
Experimental Protocols
Standard Fmoc-SPPS Coupling Cycle:
This protocol outlines a generalized cycle for incorporating a protected threonine residue during automated or manual solid-phase peptide synthesis.
-
Resin Preparation: The synthesis begins with a resin-bound peptide chain that has a free N-terminal amine. The resin is typically swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified period (e.g., 5-20 minutes). This step is often performed twice.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation & Coupling: The incoming protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH) is pre-activated. This is typically achieved by dissolving the amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is again washed extensively with DMF to remove any unreacted reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection:
-
For tBu-protected peptides: The dried peptidyl-resin is treated with a cleavage cocktail, commonly Reagent K (TFA/water/phenol/thioanisole/TIS), for 2-4 hours at room temperature.
-
For Trt-protected peptides: A milder cleavage cocktail can often be used, such as TFA/TIS/water (95:2.5:2.5), for 1-2 hours.[4]
Following cleavage, the crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized before purification by HPLC.
Visualizing the Workflow
The general workflow for incorporating a protected amino acid in SPPS can be visualized as a cyclical process.
The decision between this compound and an alternative like H-Thr(Trt)-OH involves a trade-off between established protocols and the potential for improved purity and milder deprotection conditions.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Fmoc-Thr(Trt)-OH Novabiochem® | 133180-01-5 [sigmaaldrich.com]
- 6. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of H-Thr(tBu)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling H-Thr(tBu)-OH, proper disposal is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
This compound, a derivative of the amino acid threonine, is widely used in peptide synthesis and other research applications. Based on available safety data for the compound and its close derivatives, this compound is not classified as a hazardous substance.[1] This classification is pivotal in determining the appropriate disposal pathway, which deviates significantly from that of hazardous chemical waste.
Key Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H17NO3 | PubChem |
| Molecular Weight | 175.23 g/mol | PubChem[2] |
| Appearance | White solid | AAPPTec[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[4] |
| Melting Point | 141-150 °C (for a related compound) | AAPPTec[3] |
Standard Disposal Protocol for this compound
The non-hazardous nature of this compound allows for a more straightforward disposal process compared to regulated chemical waste. However, it is imperative to adhere to institutional and local regulations.
Experimental Protocol for Disposal:
-
Hazard Assessment: Before initiating disposal, confirm the non-hazardous classification of this compound by consulting the substance's Safety Data Sheet (SDS) and your institution's chemical safety guidelines.
-
Segregation: Ensure that the this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, leading to increased disposal costs and complexity.[3]
-
Disposal of Solid Waste:
-
Place the dry, solid this compound waste in a designated, clearly labeled container for non-hazardous solid laboratory waste.
-
This container can typically be disposed of in the regular municipal trash, in accordance with your facility's specific procedures for non-hazardous lab solids.[5]
-
-
Disposal of Solutions:
-
For aqueous solutions of this compound, verify with your local environmental health and safety (EHS) office if sewer disposal is permissible for non-hazardous, water-soluble chemicals.[6]
-
If approved, flush the solution down the sanitary sewer with a copious amount of water (at least a 20-fold excess) to ensure adequate dilution.[6]
-
For solutions of this compound in organic solvents, the disposal method must be determined by the nature of the solvent. The solvent will dictate the appropriate hazardous waste stream.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent).
-
After rinsing, the containers can typically be disposed of in the regular trash or recycling, provided all chemical residues have been removed.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and utilizing the provided workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize consulting your institution's specific safety protocols and local regulations.
References
- 1. peptide.com [peptide.com]
- 2. H-D-Thr(tbu)-OH | C8H17NO3 | CID 22820637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. This compound | 4378-13-6 [chemicalbook.com]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Guidance for Handling H-Thr(tBu)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of H-Thr(tBu)-OH, including operational procedures and disposal plans, to ensure a secure laboratory environment.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| Chemical Name | O-tert-Butyl-L-threonine |
| CAS Number | 4378-13-6 |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in water |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1]
Recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or safety goggles should be worn at all times to protect from potential splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are mandatory to prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]
-
Body Protection: A standard laboratory coat must be worn to protect personal clothing and skin.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required. However, if there is a potential for generating significant amounts of dust, a NIOSH-approved N95 dust mask should be considered.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe and efficient workflow.
Step-by-Step Handling and Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
